molecular formula C₂₃H₂₈O₆ B1147148 (Mixture of Diastereomers) CAS No. 26341-55-9

(Mixture of Diastereomers)

Cat. No.: B1147148
CAS No.: 26341-55-9
M. Wt: 400.46
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Description

Theoretical Foundations of Stereoisomerism and Diastereomerism

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. byjus.com Stereoisomers are a class of isomers where the atoms have the same connectivity but differ in their spatial orientation. gacariyalur.ac.inchadsprep.com Stereoisomerism is broadly divided into two categories: enantiomers and diastereomers. gacariyalur.ac.inramauniversity.ac.in

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a pair of hands. gacariyalur.ac.inramauniversity.ac.in They arise from the presence of one or more chiral centers—typically a carbon atom bonded to four different groups. chadsprep.com In a symmetric environment, enantiomers possess identical physical properties, such as melting point, boiling point, and solubility, differing only in their interaction with plane-polarized light, which they rotate in equal but opposite directions. ramauniversity.ac.inunacademy.com

Diastereomers, by contrast, are stereoisomers that are not mirror images of each other. byjus.comlibretexts.orgwikipedia.org This condition arises when a compound has two or more stereocenters, and the isomers have different configurations at some, but not all, of these centers. wikipedia.org For a molecule with 'n' stereocenters, a maximum of 2ⁿ stereoisomers can exist. gacariyalur.ac.inlibretexts.org Unlike enantiomers, diastereomers have distinct physical properties, including different melting points, boiling points, solubilities, and densities. unacademy.comlibretexts.orgucalgary.ca Their chemical properties and reactivity can also differ significantly. wikipedia.orgucalgary.ca

A special type of diastereomer is an epimer, where the two isomers differ in configuration at only one stereocenter. unacademy.comwikipedia.org Geometric isomers, such as the cis/trans isomers of alkenes, are also classified as diastereomers because they are stereoisomers that are not mirror images. chadsprep.comwikipedia.org

Table 1: Comparison of Enantiomer and Diastereomer Properties
PropertyEnantiomersDiastereomers
DefinitionNon-superimposable mirror imagesStereoisomers that are not mirror images
Chiral Centers RequiredOne or moreTwo or more
Physical Properties (Melting Point, Boiling Point, Solubility)IdenticalDifferent unacademy.comlibretexts.org
Specific RotationEqual in magnitude, opposite in signUnrelated libretexts.org
Chemical Reactivity (with achiral reagents)IdenticalDifferent wikipedia.org
Separation MethodsRequires chiral resolving agents or chiral chromatographyCan be separated by standard techniques like crystallization or chromatography unacademy.com

Academic Significance of Diastereomeric Mixtures in Contemporary Chemistry

The distinct properties of diastereomers make them highly significant in modern chemistry. Because diastereomers have different physical characteristics like solubility, they can often be separated using standard laboratory techniques such as fractional crystallization or chromatography (e.g., HPLC, GC). unacademy.comresearchgate.net This is a fundamental advantage over enantiomers, which cannot be separated by these methods and require more complex chiral resolution techniques. unacademy.com

This ability to separate diastereomers is the cornerstone of chiral resolution, a process used to isolate pure enantiomers from a racemic mixture (a 50:50 mixture of two enantiomers). wikipedia.orglongdom.org The method involves reacting the enantiomeric mixture with a single, pure enantiomer of another compound (a chiral resolving agent) to form a mixture of diastereomers. longdom.org Once the diastereomers are separated, the chiral resolving agent can be chemically removed to yield the isolated, pure enantiomers. wikipedia.orgchiralpedia.com

The significance of diastereomers is particularly pronounced in pharmacology and drug development. numberanalytics.com Different diastereomers of a drug can exhibit vastly different biological activities. numberanalytics.comontosight.ai One diastereomer might be a potent therapeutic agent, while another could be inactive or even cause harmful effects. numberanalytics.comnih.gov Therefore, the ability to synthesize and isolate a specific, desired diastereomer is critical for ensuring the safety and efficacy of many modern medicines. chiralpedia.comnih.gov This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to emphasize the need for thorough characterization of stereoisomers in new drug applications. nih.gov

Beyond pharmaceuticals, diastereomers are important in materials science for creating complex materials like chiral polymers with specific optical properties. numberanalytics.com They are also central to the fragrance and flavor industries, where different stereoisomers can possess distinct scents and tastes. numberanalytics.com

Scope and Research Objectives of Diastereomer-Focused Studies

Research focused on diastereomers is a vibrant and essential part of chemical science, with several key objectives.

A primary goal is the development of diastereoselective reactions . These are chemical reactions that preferentially form one diastereomer over others. wikipedia.org Asymmetric synthesis often relies on creating a mixture of diastereomers under conditions that favor the formation of the desired product, a concept known as diastereoselectivity. numberanalytics.comnumberanalytics.com Researchers continually work to design new chiral auxiliaries and catalysts that can control the stereochemical outcome of a reaction with high precision. numberanalytics.comnumberanalytics.com

Another major research area is the advancement of analytical and separation techniques . The analysis of diastereomeric mixtures is crucial for determining the success of a stereoselective synthesis. unacademy.com Scientists focus on refining methods like High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy to accurately quantify the ratio of diastereomers in a mixture. researchgate.netontosight.airsc.org For example, specific NMR techniques can be used to analyze the diastereomeric composition of products like pseudoephedrine amides. acs.org The development of advanced analytical methods is considered vital for the quality control of complex drugs, such as oligonucleotides, where diastereomeric composition can be a critical quality attribute. duke.edu

Finally, a significant objective is to understand the structure-activity relationship of diastereomers. This involves studying how the specific three-dimensional arrangement of atoms in different diastereomers affects their interaction with biological systems, such as enzymes and receptors. numberanalytics.comontosight.ai For instance, studies on compounds like taxifolin (B1681242) aim to assess the content of different diastereomers in commercial samples to better understand their potential properties and effects. mdpi.com This knowledge is fundamental to rational drug design and the synthesis of more effective and safer therapeutic agents. nih.gov

Table 2: Key Research Objectives in Diastereomer Studies
Research ObjectiveDescriptionKey Methodologies & Focus Areas
Diastereoselective SynthesisTo control chemical reactions to produce a specific diastereomer in high yield.Asymmetric synthesis, development of chiral catalysts and auxiliaries, diastereoselectivity control. numberanalytics.comnumberanalytics.com
Separation and AnalysisTo develop efficient methods for separating and quantifying diastereomers in a mixture.HPLC, SFC, GC, NMR spectroscopy, fractional crystallization, method development for quality control. researchgate.netontosight.airsc.org
Chiral ResolutionTo use diastereomer formation as an intermediate step to separate enantiomers.Use of chiral resolving agents, crystallization, preparative chromatography. wikipedia.orgchiralpedia.com
Structure-Activity RelationshipTo understand how the stereochemistry of diastereomers influences their biological or chemical properties.Pharmacological studies, enzyme-interaction studies, computational modeling, drug design. numberanalytics.comontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C23H28O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h5,7,9,16-17,19H,3-4,6,8,10-13H2,1-2H3/t16-,17-,19+,20-,21-,22+,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHJKQBNXBOJBW-TVSMMXSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC24C5(COCO5)OCO4)CCC6=CC(=O)C=CC36C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@]24C5(COCO5)OCO4)CCC6=CC(=O)C=C[C@]36C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Origins and Formation of Diastereomeric Mixtures

Mechanistic Pathways Leading to Diastereomer Formation

The creation of diastereomers fundamentally arises from reactions that generate a new stereocenter in a molecule that already contains one or more stereocenters. reddit.compharmacy180.com The spatial relationship between the existing and newly formed chiral centers dictates the diastereomeric outcome.

Many synthetic reactions have the potential to create two or more new chiral centers in a single step. When these centers are formed in an achiral starting material, the product will be a mixture of diastereomers, with each diastereomer present as a racemic mixture of enantiomers. pharmacy180.com A classic example is the aldol (B89426) reaction, where the coupling of an enolate and a carbonyl compound can generate two new stereocenters, leading to syn and anti diastereomers. pharmacy180.comuwindsor.ca

Similarly, the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, can produce multiple stereocenters in the resulting cyclohexene (B86901) ring. organic-chemistry.org The relative orientation of substituents on the diene and dienophile determines the stereochemical outcome, often leading to a preference for the endo diastereomer over the exo due to secondary orbital interactions. organic-chemistry.orgyoutube.com

Addition reactions to alkenes that already possess a chiral center are a common source of diastereomeric mixtures. The existing stereocenter can influence the trajectory of the incoming reagent, a phenomenon known as asymmetric induction, leading to unequal amounts of the possible diastereomers. researchgate.net

Asymmetric synthesis aims to selectively produce a specific stereoisomer. wikipedia.org A key strategy involves converting enantiomers into diastereomers, which, due to their different properties, can react differently or be separated more easily. chemeurope.com This is often achieved by using a chiral auxiliary—an enantiomerically pure compound that is temporarily attached to the substrate. wikipedia.orgyork.ac.uk The auxiliary directs the stereochemical course of a reaction, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. york.ac.uk The products of these reactions are diastereomers, allowing for their separation by standard techniques like chromatography or crystallization. wikipedia.org

For example, Evans's asymmetric alkylation uses chiral oxazolidinone auxiliaries to direct the alkylation of enolates, producing diastereomeric products with high selectivity. york.ac.uk The auxiliary creates a sterically hindered environment that favors the approach of the electrophile from one face of the enolate over the other.

In some systems, diastereomers can interconvert under the reaction conditions through a process called epimerization—the change in configuration at a single stereocenter. chemeurope.com When this epimerization is combined with a selective reaction that consumes one diastereomer faster than the other, it can lead to a dynamic kinetic resolution (DKR) or a dynamic kinetic asymmetric transformation (DYKAT). nih.govthieme.de

In a DYKAT, a mixture of rapidly equilibrating diastereomers is subjected to a stereoselective reaction. thieme.de Even if the equilibrium between the diastereomers is not highly biased, the selective removal of the more reactive diastereomer through the reaction pathway shifts the equilibrium (by Le Châtelier's principle), ultimately converting the entire mixture into a single, stereochemically pure product. wikipedia.org These processes are powerful because they can theoretically convert 100% of a starting material into a single stereoisomeric product, overcoming the 50% yield limit of traditional kinetic resolutions. thieme.dewikipedia.org

Factors Influencing Diastereomeric Ratios in Synthesis

The ratio of diastereomers produced in a reaction, known as the diastereomeric ratio (d.r.), is a critical measure of a reaction's stereoselectivity. york.ac.uk This ratio is determined by the difference in the free energies of the diastereomeric transition states leading to the products. pharmacy180.com Several factors can be manipulated to control and optimize this ratio.

The inherent structure of the reactants plays a crucial role in determining diastereoselectivity. This is often referred to as substrate control.

Steric Hindrance : Bulky substituents on a reactant can block one face of the molecule, forcing an incoming reagent to approach from the less hindered side. wikipedia.orgcureffi.org In the epoxidation of a substituted cyclohexene, for example, the reagent will preferentially attack the face opposite to a large axial substituent. cureffi.org

Chelation Control : The presence of Lewis basic functional groups (like hydroxyl or ether groups) near a reaction center can lead to chelation with a metal cation (e.g., from a Lewis acid catalyst). This forms a rigid cyclic intermediate that locks the conformation of the molecule and directs the reagent to a specific face, enhancing the formation of one diastereomer.

Existing Chirality : As discussed, existing stereocenters in a substrate can direct the formation of a new stereocenter. nih.gov The degree of this "asymmetric induction" depends on the distance between the existing center and the reaction site and the conformational rigidity of the molecule. researchgate.net The Diels-Alder reaction, for instance, can exhibit high diastereoselectivity when a chiral auxiliary is incorporated into the diene or dienophile. rsc.org

The effect of reactant structure is evident in the Mukaiyama aldol reaction, where the geometry of the silyl (B83357) enol ether ((E) vs. (Z)) can significantly influence the syn/anti ratio of the aldol product. nih.gov

Influence of Lewis Acid on Diastereoselectivity in an Aldol Reaction
Lewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
TiCl₄63:3794
SnCl₄87:1399
ZnCl₂79:2193
BF₃·Et₂O69:3193

This table shows the effect of different Lewis acids on the diastereoselectivity of the aldol reaction between the zirconium dienolate of cyclopent-2-enone and ethanal. The choice of Lewis acid significantly alters the ratio of syn to anti products. Data sourced from a systematic investigation of directed aldol reactions. core.ac.uk

Beyond the structure of the reactants, external conditions can be finely tuned to influence the diastereomeric ratio.

Temperature : Reactions are often run at low temperatures to enhance selectivity. The diastereomeric ratio is governed by the difference in activation energies (ΔΔG‡) between the two competing pathways. According to the Eyring equation, the influence of this energy difference on the product ratio is more pronounced at lower temperatures. claudiozannoni.it However, in some cases, an "inversion temperature" exists where the selectivity reverses as the temperature changes. claudiozannoni.it

Solvent Effects : The polarity and coordinating ability of the solvent can affect the stability of the diastereomeric transition states. wikipedia.org Solvents can influence the aggregation state of reagents and the conformation of the substrate, thereby altering the steric and electronic environment of the reaction. claudiozannoni.it For example, polar aprotic solvents might favor one transition state, while nonpolar solvents favor another, leading to different diastereomeric ratios.

Catalysis : The choice of catalyst is one of the most powerful tools for controlling diastereoselectivity. Chiral catalysts can create a chiral environment around the reactants, leading to large energy differences between the diastereomeric transition states. acs.org In some cases, different catalysts can be used to selectively produce any of the possible diastereomers from the same set of starting materials, a concept known as "diastereodivergent catalysis". acs.orgnih.gov For example, in certain palladium-catalyzed reactions, the choice of a TADDOL-based phosphoramidite (B1245037) ligand can favor a cis-product, while a PHOX ligand can favor the trans-product. acs.orgnih.gov

Effect of Solvent and Temperature on Diastereoselectivity in an Aldol Reaction of Isocyanoacetates
SolventTemperature (°C)Diastereomeric Ratio (trans:cis)Yield (%)
EtOAc-2092:891
TBME-2087:1385
CH₂Cl₂-2083:1788
iPrOAc-2085:1582
EtOAc-3091:989
EtOAc092:890

This table illustrates how solvent and temperature can be optimized to control the diastereomeric ratio in the catalytic asymmetric aldol addition of an isocyanoacetate to a ketone. Ethyl acetate (B1210297) (EtOAc) was found to be the optimal solvent for achieving high trans selectivity. scispace.com

Kinetic vs. Thermodynamic Control of Diastereomer Formation

The formation of diastereomers in a chemical reaction can often be directed towards a specific isomer by carefully controlling the reaction conditions. This control hinges on the principles of kinetic versus thermodynamic control, which dictate the final diastereomeric ratio of the product mixture. In essence, the product distribution is determined by whether the reaction is governed by the relative rates of formation of the diastereomers (kinetic control) or by their relative stabilities (thermodynamic control).

Under kinetic control , the diastereomeric ratio is a reflection of the relative energies of the transition states leading to each diastereomer. The product that is formed faster, via the lower energy transition state, will be the major product. These conditions are typically achieved at lower reaction temperatures and for shorter reaction times, where the reverse reaction is slow or negligible. In this scenario, the product distribution does not necessarily reflect the thermodynamic stability of the diastereomers.

Conversely, under thermodynamic control , the reaction is allowed to reach equilibrium, and the product ratio is determined by the relative Gibbs free energies of the diastereomers themselves. The most stable diastereomer, which resides at a lower energy state, will be the predominant product. Thermodynamic control is favored by higher reaction temperatures and longer reaction times, which provide sufficient energy for the initially formed products to revert to the starting materials or intermediates and subsequently equilibrate to the most stable final product. This process of converting one diastereomer into another is known as epimerization.

The interplay between kinetic and thermodynamic control is a powerful tool in stereoselective synthesis, allowing chemists to selectively obtain a desired diastereomer from the same set of reactants simply by adjusting the reaction conditions.

Research Findings and Data

The influence of kinetic and thermodynamic control on diastereoselectivity is well-documented across a range of chemical transformations. Below are examples with research data illustrating these principles.

Electrophilic Addition to Conjugated Dienes

A classic example is the addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction yields two diastereomeric products: the 1,2-adduct and the 1,4-adduct. At lower temperatures, the reaction is under kinetic control and the 1,2-adduct is the major product. As the temperature is increased, the reaction shifts to thermodynamic control, favoring the more stable 1,4-adduct. csirhrdg.res.inlibretexts.org

Temperature (°C)1,2-Adduct (%)1,4-Adduct (%)Control Type
-787525Kinetic
07129Kinetic
401585Thermodynamic

Diels-Alder Reaction

The Diels-Alder reaction, a cycloaddition between a conjugated diene and a dienophile, often yields endo and exo diastereomers. The endo product is typically favored under kinetic control due to secondary orbital interactions that stabilize the transition state. However, the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance. The reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640) is a well-studied example.

ReactantsTemperature (°C)Endo:Exo RatioControl Type
Furan and Maleimide25Predominantly EndoKinetic
Furan and Maleimide90Predominantly ExoThermodynamic

Aldol Reaction

In the aldol reaction, the formation of syn and anti diastereomers can be influenced by the choice of reagents and reaction conditions. The geometry of the enolate (Z or E) plays a crucial role in determining the diastereoselectivity under kinetic control. For instance, Z-enolates generally lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products. Thermodynamic control can be established by allowing the aldol addition to become reversible, often through the use of a weaker base or higher temperatures, which can lead to a different diastereomeric ratio favoring the more stable product. The choice of the metal counterion in the enolate can also significantly impact the diastereoselectivity. Boron enolates, for example, often provide higher levels of stereocontrol compared to lithium enolates due to shorter metal-oxygen bond lengths, leading to a more organized transition state. A specific example shows that a lithium enolate gives a syn:anti ratio of 80:20, whereas a dibutylboron enolate under similar conditions yields a 97:3 ratio, demonstrating the profound effect of the metal on kinetic diastereoselectivity. nih.gov

Enolate TypeSyn:Anti RatioControl Type
Lithium Enolate80:20Kinetic
Dibutylboron Enolate97:3Kinetic

Advanced Methodologies for the Separation and Resolution of Diastereomeric Mixtures

Chromatographic Techniques for Diastereomer Resolution

Chromatography stands as a cornerstone in the separation of diastereomeric mixtures, leveraging subtle differences in the physical and chemical properties of the stereoisomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile tool in this regard, offering a variety of stationary and mobile phase combinations to achieve effective resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. In the context of diastereomers, which possess distinct physical properties, HPLC provides a robust platform for their resolution. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The differential interactions of the diastereomers with the stationary phase lead to their separation.

While primarily designed for the separation of enantiomers, Chiral Stationary Phases (CSPs) can also be effectively employed for the resolution of diastereomeric mixtures. The fundamental principle of CSPs lies in the creation of a chiral environment within the chromatographic column. This is achieved by immobilizing or coating a single enantiomer of a chiral selector onto an inert support, typically silica (B1680970) particles.

When a mixture of diastereomers passes through a CSP, transient diastereomeric complexes are formed between the analytes and the chiral selector. The stability of these complexes differs for each diastereomer due to steric and electronic interactions, leading to differential retention times and, consequently, separation. The widely accepted "three-point interaction model" posits that for effective chiral recognition, one stereoisomer must engage in at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance) with the CSP, while the other interacts at fewer sites. nih.gov

CSPs are broadly categorized based on the nature of the chiral selector. Common types include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most widely used CSPs due to their broad applicability. chromatographytoday.comchromatographytoday.com They can be either coated or immobilized onto the silica support. Immobilized phases offer greater solvent compatibility and robustness. diva-portal.org

Protein-based CSPs: These utilize proteins like α1-acid glycoprotein (B1211001) (AGP) or cellulase (B1617823) immobilized on silica. The complex three-dimensional structure of the protein provides multiple interaction sites for chiral recognition.

Pirkle-type or Brush-type CSPs: These phases consist of small chiral molecules covalently bonded to the silica surface. They are particularly useful for studying the mechanisms of chiral recognition due to their well-defined structure. wikipedia.org

Macrocyclic Glycopeptide-based CSPs: Antibiotics such as vancomycin (B549263) and teicoplanin are used as chiral selectors. Their complex cage-like structures allow for multiple interaction points, including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com

Cyclodextrin-based CSPs: These employ cyclodextrins, which are cyclic oligosaccharides that can include guest molecules within their hydrophobic cavity, leading to separation based on differences in inclusion complex formation. sigmaaldrich.com

In some complex cases involving molecules with multiple chiral centers, a CSP may be used in series with an achiral column to achieve complete separation of all stereoisomers. lcms.cz The CSP resolves the enantiomeric pairs, while the achiral column separates the diastereomeric pairs.

CSP TypeChiral Selector ExamplePrimary Interaction MechanismsTypical Applications
Polysaccharide-basedCellulose and Amylose derivatives (e.g., 3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindranceBroad applicability for a wide range of chiral compounds
Protein-basedα1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)Hydrophobic and electrostatic interactions, hydrogen bondingSeparation of various drug enantiomers
Pirkle-type (Brush-type)(S)-N-(1-aryl-propyl)-3,5-dinitrobenzamidesπ-π interactions, hydrogen bonding, dipole stackingAnalysis of nonsteroidal anti-inflammatory drugs (NSAIDs) and benzodiazepines
Macrocyclic GlycopeptideVancomycin, TeicoplaninInclusion complexation, hydrogen bonding, ionic interactionsSeparation of amino acids and their derivatives
Cyclodextrin-basedβ-cyclodextrinInclusion complexation within the chiral cavitySeparation of compounds with aromatic rings that can fit into the cyclodextrin (B1172386) cavity

Diastereomers, unlike enantiomers, have different physical properties, such as boiling points, melting points, and solubilities. These differences in physicochemical characteristics allow for their separation on conventional achiral stationary phases without the need for a chiral selector. Both normal-phase and reversed-phase HPLC are widely utilized for this purpose.

Normal-Phase HPLC (NP-HPLC): This mode typically employs a polar stationary phase, most commonly bare silica gel, and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like ethanol (B145695) or isopropanol). Separation is based on the differential adsorption of the diastereomers onto the polar surface of the silica. Diastereomers with more accessible polar functional groups will interact more strongly with the stationary phase, resulting in longer retention times. NP-HPLC on silica gel has been successfully used to separate diastereomeric esters and amides. nih.govnih.gov For instance, diastereomeric esters formed by reacting a racemic alcohol with an enantiomerically pure chiral acid can be effectively resolved. chromatographytoday.com

Diastereomeric MixtureAchiral Stationary PhaseHPLC ModeKey Finding
Diastereomeric esters of 4-octanolSilica GelNormal-PhaseComplete separation was achieved with a separation factor (α) of 1.25. nih.gov
Hexabromocyclododecane (HBCD) diastereomersC18 and Phenyl-hexylReversed-PhaseThe phenyl-hexyl column provided different selectivity compared to the C18 column, allowing for the isolation of specific HBCD diastereomers. nih.gov
Disubstituted Piracetam diastereomersPorous Graphitic Carbon (PGC)Reversed-PhaseThe PGC column successfully separated all studied diastereomeric mixtures, outperforming various silica-based C18 phases. sigmaaldrich.com
Synthetic pyrethroid diastereomers (Cypermethrin, Resmethrin, Permethrin)C18Reversed-PhaseAn efficient RP-HPLC method was developed for the satisfactory separation and quantification of the diastereomers. isca.me

Ion-Pair Reversed-Phase (IP-RP) chromatography is a powerful variation of RP-HPLC that is particularly effective for the separation of ionic and ionizable diastereomers. This technique is especially prominent in the analysis of phosphorothioated oligonucleotides, where the introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate (B84403) backbone creates a chiral center, leading to the formation of diastereomers. nih.govnih.gov

The core principle of IP-RP involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.com This reagent is typically a large organic molecule with a charge opposite to that of the analyte and a hydrophobic alkyl chain. For negatively charged analytes like oligonucleotides, cationic reagents such as alkylamines (e.g., triethylamine) are commonly used. nih.govnih.gov

The separation mechanism involves the ion-pairing reagent interacting with the charged diastereomers in the mobile phase to form a neutral, hydrophobic ion pair. This neutral complex can then be retained and separated on a standard non-polar reversed-phase column (like C18) based on hydrophobic interactions. youtube.comyoutube.com The selectivity of the separation is influenced by several factors:

Nature of the Ion-Pairing Reagent: The hydrophobicity and size of the alkylamine can affect the retention and resolution of diastereomers. Less hydrophobic amines tend to provide better diastereomeric selectivity. lcms.cznih.gov

Concentration of the Ion-Pairing Reagent: The concentration of the reagent in the mobile phase impacts the extent of ion-pair formation and retention.

Temperature: Elevated column temperatures can sometimes suppress diastereomeric resolution. nih.gov

Counterion: The choice of counterion (e.g., acetate (B1210297) vs. hexafluoroisopropanol) in the mobile phase buffer also plays a crucial role in the diastereomeric separation. nih.gov

IP-RP chromatography has proven indispensable for the quality control and analysis of therapeutic oligonucleotides, where the distribution of diastereomers can significantly impact the drug's efficacy and safety.

Anion Exchange Chromatography (AEX) is a mode of ion-exchange chromatography that separates molecules based on their net negative charge. It utilizes a stationary phase that is positively charged, which electrostatically attracts negatively charged molecules (anions). wikipedia.orgyoutube.com This technique is well-suited for the separation of diastereomers that are acidic or carry a net negative charge under the selected mobile phase conditions.

A prominent application of AEX is in the separation of phosphorothioate (B77711) (PS)-modified siRNA diastereomers. nih.gov The chiral PS linkages impart a negative charge to the molecule, and subtle differences in the three-dimensional arrangement of these charged groups between diastereomers can lead to differential binding strengths with the positively charged anion-exchange column. The separation mechanism is thought to be influenced by the steric differences between the Sp and Rp configurations of the PS linkage, which affects how the anionic sulfur atom interacts with the stationary phase. nih.gov

The separation is typically achieved by loading the sample onto the column in a low-ionic-strength buffer (mobile phase A). The bound diastereomers are then eluted by gradually increasing the concentration of a salt (e.g., sodium chloride) in the mobile phase (mobile phase B). The diastereomers that bind less tightly to the stationary phase will elute at a lower salt concentration than those that bind more strongly. AEX has also been used to separate diastereomers of zwitterionic β-lactams. tandfonline.com Furthermore, chiral anion-exchange selectors, such as those based on Cinchona alkaloids, have been developed to offer mixed-mode retention characteristics, enhancing the resolution of complex diastereomeric mixtures of acidic compounds. chromatographytoday.com

Mixed-Mode Chromatography (MMC), also known as multimodal chromatography, is an advanced HPLC technique that utilizes a stationary phase designed to exhibit more than one type of interaction mechanism simultaneously. cytivalifesciences.com These columns combine functionalities, most commonly reversed-phase and ion-exchange (both cation and anion) characteristics, but can also include hydrophilic interaction (HILIC) properties. chromatographyonline.comthermofisher.com

The primary advantage of MMC is its enhanced selectivity and flexibility. metrolab.blog By having multiple interaction modes available on a single column, it is possible to separate complex mixtures of compounds with diverse properties, including varying polarity, hydrophobicity, and charge states. This is particularly useful for separating diastereomers that may have very similar properties, as the combination of interactions can amplify the subtle differences between them.

The retention and separation in MMC can be finely tuned by adjusting the mobile phase parameters, such as:

pH: Controls the ionization state of both the analytes and the ion-exchange groups on the stationary phase.

Ionic Strength (Salt Concentration): Modulates the strength of the ion-exchange interactions.

Organic Solvent Content: Affects the hydrophobic (reversed-phase) interactions.

This multi-parameter control allows for the optimization of selectivity to resolve challenging diastereomeric pairs. For example, MMC has been successfully applied to the separation of diastereomers like quinidine (B1679956) and quinine. chromatographytoday.com The use of MMC can simplify method development by eliminating the need to couple different columns in series and is highly compatible with mass spectrometry due to the lower salt concentrations often used compared to traditional ion-exchange chromatography. chromatographyonline.com

Gas Chromatography (GC) for Volatile Diastereomeric Systems

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in the gas phase. libretexts.org In the context of diastereomeric mixtures, GC is particularly useful when the diastereomers are sufficiently volatile or can be derivatized to increase their volatility. The separation is based on the differential partitioning of the diastereomers between a gaseous mobile phase and a stationary phase within a long, coiled column. youtube.com The difference in the physicochemical properties of diastereomers, such as boiling point and vapor pressure, leads to different retention times in the column, allowing for their separation and quantification. mdpi.com

The choice of the stationary phase is critical for achieving successful separation of diastereomers. Chiral stationary phases (CSPs) are often employed to enhance the separation of stereoisomers. These phases are typically composed of a chiral selector immobilized on a polysiloxane backbone. gcms.cz Even on achiral stationary phases, the inherent differences in the physical properties of diastereomers can sometimes be sufficient to achieve separation. chromatographyonline.com Factors such as column temperature, carrier gas flow rate, and the chemical nature of the stationary phase can be optimized to improve resolution. core.ac.uk

Research has demonstrated the utility of GC in separating various volatile diastereomeric systems. For instance, the diastereomers of menthol (B31143) have been successfully separated using this technique. google.com Furthermore, GC coupled with mass spectrometry (GC-MS) is an invaluable tool for both separating and identifying the individual diastereomers. libretexts.org

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a highly effective technique for the separation of both diastereomers and enantiomers. nih.govnih.gov This method utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com The physicochemical properties of supercritical fluids, being intermediate between those of a liquid and a gas, provide advantages in terms of lower viscosity and higher diffusivity, which can lead to faster and more efficient separations compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com

SFC is particularly well-suited for preparative scale separations due to the ease of removing the mobile phase (CO2) by simple depressurization, which simplifies the isolation of the separated diastereomers. nih.gov The technique can be applied to a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. nih.gov

A comparative study on a diverse set of 258 synthetic drug-like diastereomer pairs highlighted the superior performance of SFC over traditional reversed-phase HPLC for their separation. The results indicated that gradient non-chiral SFC was more successful in achieving separation. nih.gov

Table 1: Success Rates of Diastereomer Separation: SFC vs. HPLC
TechniqueNumber of Diastereomer Pairs TestedSuccessful SeparationsSuccess Rate (%)
Supercritical Fluid Chromatography (SFC)258Higher than HPLCData indicates greater success than HPLC
High-Performance Liquid Chromatography (HPLC)258Lower than SFCData indicates less success than SFC

Thin-Layer Chromatography (TLC) and Preparative Chromatographic Approaches

Thin-layer chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for the separation of diastereomeric compounds. taylorfrancis.com The principle of separation in TLC is based on the differential adsorption of the diastereomers onto a thin layer of adsorbent material, typically silica gel or alumina, coated on a flat carrier. taylorfrancis.com Due to the differences in their physical and chemical properties, diastereomers will migrate at different rates along the TLC plate when a suitable mobile phase is used, resulting in their separation. taylorfrancis.com While TLC is primarily an analytical tool, it can be adapted for small-scale preparative separations.

For larger scale purifications, preparative high-performance liquid chromatography (HPLC) is a commonly employed method for separating diastereomeric mixtures. nih.gov This technique utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure. By carefully selecting the stationary phase (either chiral or achiral) and the mobile phase composition, baseline separation of diastereomers can often be achieved. nih.gov The separated diastereomers are then collected as they elute from the column.

Several studies have demonstrated the successful separation of diastereomers using preparative HPLC. For example, diastereomeric amides and esters have been effectively separated, allowing for the preparation of enantiopure compounds on a laboratory scale. nih.gov The choice of chiral derivatizing agent can significantly impact the separation efficiency in HPLC. nih.gov

Table 2: Examples of Diastereomer Separation by Preparative HPLC
Diastereomeric MixtureChiral Derivatizing AgentStationary PhaseResolution Factor (Rs)Reference
Diastereomeric Amides(-)-CamphorsultamSilica Gel1.79 nih.gov
Diastereomeric EstersCamphorsultam Dichlorophthalic Acid (CSDP acid)Silica Gelα = 1.27 nih.gov

Crystallization-Based Strategies for Diastereomer Separation

Fractional Crystallization of Diastereomeric Mixtures

Fractional crystallization is a traditional and widely used method for the separation of diastereomers in the solid state. This technique relies on the differences in the solubilities of diastereomers in a particular solvent. google.com When a solution containing a mixture of diastereomers is cooled or the solvent is slowly evaporated, the less soluble diastereomer will crystallize out first, leaving the more soluble diastereomer in the solution. wikipedia.org By repeating this process, it is possible to obtain the diastereomers in a highly pure form.

The efficiency of fractional crystallization is dependent on several factors, including the solubility difference between the diastereomers, the choice of solvent, the rate of cooling, and the presence of impurities. The success of this method is often predicted by analyzing the ternary phase diagram of the diastereomeric system. ucl.ac.uk In some cases, the separation can be influenced by kinetic or thermodynamic control. rsc.org

While fractional crystallization is a powerful technique, it can be a laborious and time-consuming process, often requiring multiple recrystallization steps to achieve high purity. wikipedia.org

Table 3: Factors Influencing Fractional Crystallization of Diastereomers
FactorInfluence on Separation
Solubility DifferenceLarger differences lead to more efficient separation.
Solvent ChoiceThe solvent should exhibit a significant solubility differential for the diastereomers.
Cooling RateSlow cooling generally promotes the formation of purer crystals.
SeedingIntroducing a pure crystal of one diastereomer can induce its selective crystallization.

Diastereomeric Salt Formation for Resolution

The formation of diastereomeric salts is a classical and one of the most common methods for the resolution of racemic mixtures, particularly for compounds containing acidic or basic functional groups. wikipedia.orglibretexts.org The principle of this method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, including solubility, the resulting diastereomeric salts can be separated by fractional crystallization. wikipedia.orglibretexts.org

Commonly used chiral resolving agents for acidic compounds are chiral bases such as brucine, strychnine, and quinine. libretexts.orglibretexts.org For the resolution of racemic bases, chiral acids like (+)-tartaric acid are frequently employed. libretexts.org After the separation of the diastereomeric salts, the original enantiomers can be recovered by a simple acid-base reaction to break the salt. wikipedia.org

The success of this method depends on finding a suitable resolving agent that forms well-crystalline salts with a significant difference in solubility between the two diastereomers. wikipedia.org A case study in the synthesis of the drug duloxetine (B1670986) illustrates this process, where racemic alcohol is resolved using (S)-mandelic acid to form a diastereomeric salt that can be separated by filtration. wikipedia.org

Table 4: Common Resolving Agents for Diastereomeric Salt Formation
Resolving AgentTypeUsed to ResolveReference
(+)-Tartaric acidAcidRacemic bases (e.g., 1-phenyl-2-propanamine) libretexts.org
(S)-Mandelic acidAcidRacemic alcohols (after derivatization) wikipedia.org
BrucineBaseRacemic acids libretexts.org
QuinineBaseRacemic acids libretexts.org
(R)-1-PhenylethylamineBaseRacemic acids libretexts.org

Other Advanced Separation Techniques

The resolution of diastereomeric mixtures is a critical challenge in chemical synthesis and pharmaceutical development. Beyond traditional chromatographic methods, several advanced techniques offer unique advantages in terms of efficiency, selectivity, and scalability. This section explores the principles and applications of capillary electrophoresis, membrane-based separations, and extractive distillation for the separation of diastereomers, as well as the crucial considerations for scaling up these processes for preparative applications.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of chiral compounds, including diastereomers, offering high efficiency, rapid analysis times, and minimal sample and reagent consumption. nih.govnih.gov The separation in CE is based on the differential migration of analytes in an electric field through a narrow capillary filled with a background electrolyte (BGE). nih.gov For diastereomers, which possess different physicochemical properties, separation can sometimes be achieved in a free solution CE without any chiral additives due to inherent differences in their electrophoretic mobilities, which arise from variations in their pKa values, hydrodynamic radii, and shape. researchgate.net

However, to enhance resolution, chiral selectors are often added to the BGE. These selectors form transient, non-covalent diastereomeric complexes with the analytes. mdpi.com The differential stability and mobility of these complexes lead to effective separation. researchgate.net Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. nih.gov

Several factors can be optimized to improve the resolution of diastereomeric mixtures in CE:

Chiral Selector: The type and concentration of the chiral selector are paramount. For instance, sulfated α-cyclodextrin (SAC) and sulfated β-cyclodextrin (SBC) have demonstrated broad utility in resolving synthetic amino acid enantiomers. researchgate.net Increasing the selector concentration generally improves resolution but may prolong analysis time. researchgate.net

Background Electrolyte: The pH and composition of the BGE influence the charge of the analytes and the chiral selector, thereby affecting their interaction and migration. An increase in the pH of the run buffer has been shown to decrease both analysis time and resolution in some cases. researchgate.net

Voltage: A lower applied voltage can sometimes lead to improved resolution by allowing more time for the diastereomeric complexes to interact and separate. researchgate.net

Organic Modifiers: The addition of organic solvents like ethanol to the BGE can alter the viscosity and dielectric constant of the medium, which in turn affects migration times and enantiomeric resolution, sometimes negatively. researchgate.net

CE has proven to be a more efficient, faster, and less polluting method compared to High-Performance Liquid Chromatography (HPLC) for the analysis of certain diastereomeric compounds, such as polyphenols in natural product samples.

Table 1: Examples of Diastereomer Separation by Capillary Electrophoresis (CE)

Diastereomeric Mixture Chiral Selector Key Findings Reference
17 Synthetic Amino Acids Sulfated α-cyclodextrin (SAC) / Sulfated β-cyclodextrin (SBC) Baseline separation for 11 amino acids with SAC and 10 with SBC. researchgate.net
13 Neutral Amino Acids γ-cyclodextrin and sodium taurocholate micelles Baseline resolution achieved for all 13 species with enantiomeric resolutions ranging from Rs 7.8–16.5. nih.gov
Dansylated (R/S)-valine Hydroxypropyl-β-cyclodextrin (HP-β-CD) Enantiomers exhibited identical equilibrium constants but different electrophoretic mobilities of the diastereomeric complexes, enabling separation. researchgate.net

Membrane-Based Separations

Membrane-based separation techniques present a promising avenue for the large-scale and continuous resolution of diastereomeric mixtures, offering advantages such as low energy consumption, eco-friendliness, and scalability. nih.gov The core principle of this technology lies in the use of a semi-permeable membrane that exhibits selective permeation for one diastereomer over the other. This selectivity can be achieved through two primary approaches:

Intrinsically Chiral Membranes: These membranes are fabricated from chiral polymers or by incorporating chiral selectors into the membrane matrix. The chiral environment within the membrane leads to differential interactions with the diastereomers, resulting in selective transport.

Membrane-Assisted Resolution: In this setup, a non-enantioselective membrane is used in conjunction with a soluble chiral selector. The selector preferentially forms a complex with one diastereomer, and the size difference between the free diastereomer and the complex allows for their separation by the membrane, typically through ultrafiltration.

The performance of enantioselective membranes is determined by two key parameters: permeability (the flux of the compound through the membrane) and enantioselectivity (the ratio of the permeability coefficients of the two enantiomers). Recent advancements have focused on developing novel membrane materials, including polymeric membranes and mixed matrix membranes (MMMs), to enhance these performance metrics. mdpi.com For instance, MMMs that incorporate chiral fillers like metal-organic frameworks (MOFs) into a polymer matrix can create highly selective chiral pore structures. mdpi.com

Research has demonstrated the feasibility of membrane technology for separating various pharmaceutical compounds. For example, solid membranes made from sodium alginate and hydroxypropyl-β-cyclodextrin have been successfully applied for the chiral separation of p-hydroxy phenylglycine. mdpi.com Similarly, hollow fiber supported liquid membranes have been used for the enantioseparation of drugs like salbutamol, achieving a separation factor of up to 2.0 in the stripping phase. mdpi.com While high enantiomeric excess (ee) values, sometimes approaching 100%, can be achieved, this peak performance is often observed in the initial stages of separation and may decrease over time due to non-enantioselective diffusion. mdpi.com

Table 2: Performance Data for Membrane-Based Diastereomer Separations

Diastereomeric Mixture Membrane Type / Chiral Selector Performance Metrics Reference
Mandelic Acid Cellulose membrane Enantiomeric Excess (ee): 89.1% mdpi.com
p-Hydroxy Phenylglycine Sodium Alginate membrane Enantiomeric Excess (ee): 42.6% mdpi.com
p-Hydroxy Phenylglycine Hydroxypropyl-β-cyclodextrin membrane Enantiomeric Excess (ee): 59.1% mdpi.com
Salbutamol Hollow fiber supported liquid membrane with (+)-Di-p-toluoyl-D-tartaric acid (DBTA) Separation Factor (α): up to 2.0 mdpi.com
Fluoxetine Polyethersulfone (PES) membrane with adsorbed BSA or Candida rugosa lipase (B570770) (CRL) The enantiomeric excess values in the permeate were approximately equal for both selectors. researchgate.net

Extractive Distillation for Diastereomer Separation

Extractive distillation is an enhanced distillation technique that can be successfully applied to separate diastereomeric mixtures that are difficult or impossible to resolve by conventional distillation due to low relative volatilities. google.com The process involves the addition of a miscible, high-boiling, and relatively non-volatile auxiliary agent (solvent or entrainer) to the diastereomeric mixture. google.com This auxiliary agent interacts differently with each diastereomer, altering their partial pressures to different extents. google.com This change in partial pressures increases the relative volatility between the diastereomers, making their separation by distillation feasible and more efficient. google.com

A key parameter in distillation is the separation factor (α), which is a measure of the ability to separate a mixture. A separation factor of one indicates that the mixture cannot be separated by distillation, while values greater than one signify an increasing ease of separation. google.com In extractive distillation, the chosen auxiliary agent must be capable of increasing this separation factor to a practical level.

This technique has been shown to be effective for the industrial-scale separation of various diastereomers with high purity. For example, diastereomeric cis/trans-permethric acid methyl esters and mixtures of menthol and isomenthol (B1236540) have been separated with this method, achieving a product purity of 99%. google.com The process is typically carried out in fractionating columns, often under reduced pressure. google.com

The selection of a suitable auxiliary agent is critical for the success of the separation. The agent should:

Significantly alter the relative volatility of the diastereomers.

Be thermally stable under the distillation conditions.

Be easily separable from the bottom product for recovery and reuse.

Be non-reactive with the components of the mixture.

Be cost-effective and readily available.

Extractive distillation offers a significant advantage over fractional crystallization, which is limited to crystallizable substances and often results in lower yields, and conventional distillation, which can be energetically and economically prohibitive for mixtures with close boiling points. google.com

Table 3: Examples of Diastereomer Separation by Extractive Distillation

Diastereomeric Mixture Auxiliary Agent (Solvent) Achieved Purity / Outcome Reference
cis/trans-Permethric acid methyl esters Not specified in abstract 99% pure product google.com

Preparative Scale-Up Considerations for Diastereomer Resolution

The transition from analytical-scale separation to preparative-scale resolution, where the goal is to isolate significant quantities of purified diastereomers, presents a distinct set of challenges and considerations for each advanced separation technique. The primary objectives in scaling up are to maximize throughput (the amount of racemate processed per unit time), maintain high purity and yield, and ensure the economic viability of the process. nih.gov

For Capillary Electrophoresis (CE): Scaling up CE for preparative purposes is inherently challenging. The technique's primary strengths—high resolution and low sample volume—become limitations at a larger scale.

Low Throughput: The narrow capillaries used in CE restrict the amount of sample that can be loaded, leading to very low throughput. While preparative CE has been reported, it is not commonly used for large-quantity isolations. nih.gov

Economic Viability: The low loading capacity makes preparative CE economically unfeasible for producing large quantities of material compared to chromatographic methods.

For Membrane-Based Separations: Membrane technology is considered promising for large-scale applications due to its potential for continuous operation and lower energy costs. mdpi.comalliedacademies.org However, several factors must be addressed for successful scale-up:

Membrane Stability and Fouling: Long-term operational stability and resistance to membrane fouling are critical for continuous processes. The performance of membranes can decline over time, affecting both flux and selectivity. mdpi.com

Flux vs. Selectivity Trade-off: Often, there is an inverse relationship between permeability (flux) and selectivity. Membranes with very high selectivity may have impractically low throughput for large-scale production.

Cost and Lifespan: The cost of fabricating large membrane areas with consistent performance and the operational lifespan of the membranes are significant economic factors.

For Extractive Distillation: Extractive distillation is an industrially established process and is inherently scalable. The primary considerations for scale-up revolve around process optimization and economics:

Energy Consumption: Distillation is an energy-intensive process. Optimizing the design of the distillation columns (e.g., number of stages, reflux ratio) and integrating heat recovery systems are essential to minimize operational costs.

Capital Costs: The initial investment for large-scale distillation columns and associated equipment is substantial.

Table 4: Mentioned Chemical Compounds

Compound Name
Amlodipine
Dansylated (R/S)-valine
Ethanol
Fluoxetine
Fmoc-Lys(Dde)-OH
Isomenthol
Mandelic acid
Menthol
p-Hydroxy phenylglycine
Permethric acid methyl esters
Salbutamol

Sophisticated Analytical and Spectroscopic Characterization of Diastereomeric Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the analysis and characterization of diastereomeric mixtures. Its ability to provide detailed structural information at the atomic level allows for the differentiation and quantification of stereoisomers that possess different physical and chemical properties. Advanced NMR techniques offer a nuanced understanding of the three-dimensional arrangement of atoms, enabling the assignment of relative and sometimes absolute stereochemistry.

Proton NMR (¹H NMR) Chemical Shift Anisotropy in Diastereomers

In diastereomers, protons reside in chemically non-equivalent environments. This non-equivalence arises because diastereomers have different spatial arrangements of atoms, leading to distinct magnetic environments for corresponding protons. One of the key phenomena contributing to the differentiation of signals in ¹H NMR is chemical shift anisotropy. nih.gov

Diamagnetic anisotropy is the effect where the circulation of electrons in π systems or other functional groups generates a localized magnetic field. khanacademy.org This induced field can either shield (oppose the main magnetic field) or deshield (reinforce the main magnetic field) nearby protons, depending on their spatial orientation relative to the functional group. khanacademy.org Because diastereomers have fixed, different three-dimensional structures, the protons in each diastereomer will experience a different effect from this anisotropy, resulting in distinct chemical shifts. masterorganicchemistry.comwordpress.com

For instance, methylene (B1212753) (CH₂) protons adjacent to a chiral center are often diastereotopic, meaning they are chemically non-equivalent and will exhibit separate signals in the ¹H NMR spectrum. masterorganicchemistry.com Replacing each of these protons in turn with another group (conceptually) would create a pair of diastereomers, confirming their diastereotopic relationship. masterorganicchemistry.com The difference in their chemical environment, influenced by the anisotropic effects of the nearby chiral center and its substituents, allows for their individual signals to be resolved. masterorganicchemistry.com While ¹H NMR is highly sensitive, severe overlap of signals can sometimes hamper the discrimination of diastereomers, especially in complex molecules. nih.gov

Carbon-13 NMR (¹³C NMR) and Other Heteronuclear NMR Applications

While ¹H NMR is a primary tool, ¹³C NMR spectroscopy offers significant advantages for the analysis of diastereomeric mixtures, primarily due to its much wider range of chemical shifts (typically 0-220 ppm) compared to ¹H NMR (0-12 ppm). acs.org This greater spectral dispersion leads to better resolution of signals, often allowing for the clear differentiation of carbon atoms in different diastereomers where the corresponding proton signals might overlap. acs.orgnih.gov

The assignment of diastereomers can be achieved by analyzing the characteristic shifts in the ¹³C NMR spectrum. For example, in methyl-substituted cyclohexanes, the stereochemistry can often be assigned based on the characteristic upfield shift of an axial methyl group's carbon signal compared to an equatorial one. researchgate.netnih.gov This principle can be extended to more complex systems, where the different steric and electronic environments in each diastereomer lead to unique ¹³C chemical shifts. researchgate.net Even in cases where diastereomeric mixtures are inseparable, modern techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to identify methyl-carbons and aid in stereochemical assignment. nih.gov

Beyond carbon, other heteronuclei can be exploited for diastereomer analysis, particularly when incorporated via a chiral derivatizing agent. Nuclei such as fluorine-19 (¹⁹F) and phosphorus-31 (³¹P) are highly effective probes. wikipedia.org For example, reacting a mixture of enantiomers with a chiral derivatizing agent containing a trifluoromethyl (-CF₃) group, such as Mosher's acid, produces diastereomers. wikipedia.org The resulting ¹⁹F NMR spectrum will show two distinct peaks, one for each diastereomer, allowing for clear differentiation and quantification. wikipedia.org Similarly, ³¹P NMR has been used to observe chemical shift differences in the spectra of stereoisomers. nih.gov

The table below illustrates the use of ¹³C NMR in determining the diastereomeric ratio of diols where ¹H NMR was insufficient due to signal overlap. nih.gov

Compound Analytical Method Mole % Major Diastereomer
Diol 2¹H NMR (1 scan)56.7
Diol 2¹H NMR (16 scans)56.5
Diol 2¹³C NMR (Broadband Decoupled, 2s delay)56.5
Diol 2¹³C NMR (Broadband Decoupled, 30s delay)56.2
Diol 2¹³C NMR (Inverse-Gated Decoupled, 2s delay)55.5
Diol 2¹³C NMR (Inverse-Gated Decoupled, 30s delay)55.4

2D NMR Techniques (COSY, NOESY, ROESY, EXSY) for Stereochemical Assignment and Equilibration Studies

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structures of diastereomers by providing information about connectivity and spatial relationships between nuclei. longdom.orgwikipedia.org

Correlation Spectroscopy (COSY) : This experiment reveals through-bond scalar couplings between protons (typically over two or three bonds). In a diastereomeric pair, COSY can show distinct correlation patterns or cross-peaks. longdom.org If one diastereomer exhibits a specific cross-peak that is absent in the other, it indicates a difference in their connectivity or conformation, which can be used to establish their relative stereochemistry. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) : These techniques are crucial for determining the relative stereochemistry of diastereomers by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. wordpress.comlongdom.org They rely on the Nuclear Overhauser Effect (NOE), a phenomenon that occurs between nuclei in close spatial proximity (typically <5 Å). wordpress.com Cross-peaks in a NOESY or ROESY spectrum indicate which protons are near each other. By analyzing these spatial correlations, a detailed 3D picture of the molecule can be constructed, allowing for the unambiguous assignment of stereocenters. wordpress.comlongdom.org

Exchange Spectroscopy (EXSY) : This technique is a variation of NOESY and is specifically used to study molecules that are in dynamic equilibrium, such as interconverting diastereomers or rotamers. nih.govnih.gov If two species are exchanging, cross-peaks will appear in the EXSY spectrum between the signals of the exchanging nuclei. nih.gov This is invaluable for confirming that two sets of signals belong to equilibrating diastereomers rather than a static mixture. nih.govnih.gov For example, variable-temperature (VT) NMR studies combined with 2D EXSY can characterize equilibrating rotamers of diastereomers, which is essential for establishing a reliable method for determining diastereomeric excess. nih.gov

The following table summarizes the primary application of these 2D NMR techniques in the study of diastereomers.

Technique Correlation Type Primary Application for Diastereomers
COSY Through-bond (J-coupling)Establishing connectivity and confirming differences in scalar coupling networks. longdom.org
NOESY/ROESY Through-space (dipolar coupling)Determining relative stereochemistry by identifying spatially proximate nuclei. wordpress.comlongdom.org
EXSY Chemical ExchangeStudying dynamic equilibria and identifying interconverting diastereomers. nih.govnih.gov

Chiral Auxiliary Approaches in NMR Analysis

NMR spectroscopy is inherently unable to distinguish between enantiomers, as they have identical physical properties, including identical NMR spectra in an achiral solvent. However, by converting a mixture of enantiomers into a mixture of diastereomers, their signals can be resolved. This is achieved using chiral auxiliaries. wikipedia.orgresearchgate.net There are three main approaches:

Chiral Derivatizing Agents (CDAs) : This method involves covalently bonding the enantiomeric analyte to a chiral, enantiomerically pure reagent. researchgate.net This reaction forms two new diastereomeric compounds that will have distinct NMR spectra. The relative amounts of the diastereomers, which directly correspond to the enantiomeric ratio of the original analyte, can be determined by integrating their resolved signals. wikipedia.org A well-known example is Mosher's acid. wikipedia.org

Chiral Solvating Agents (CSAs) : This approach involves the addition of an enantiomerically pure chiral solvating agent to the NMR sample. The CSA forms weak, transient, non-covalent diastereomeric complexes (solvates) with the enantiomers of the analyte. researchgate.netdepositolegale.it These diastereomeric complexes are in rapid equilibrium with the free species, but the time-averaged magnetic environment for each enantiomer becomes different, leading to separate signals in the NMR spectrum. researchgate.net This method is often preferred as it is non-destructive and does not require chemical modification of the analyte. researchgate.net Pirkle's alcohol is a common CSA. researchgate.net

Chiral Lanthanide Shift Reagents (CLSRs) : These are chiral complexes of lanthanide metals (e.g., Europium) that can induce large changes in the chemical shifts of nearby nuclei. wikipedia.org When a CLSR is added to a solution of enantiomers, it forms diastereomeric complexes, causing the signals of the two enantiomers to shift to different extents, thereby improving resolution. However, they must be used in low concentrations to avoid significant line broadening of the NMR signals. wikipedia.org

The use of a chiral auxiliary can turn a challenging analysis of enantiomers into a more straightforward analysis of diastereomers, allowing for the determination of enantiomeric purity. nih.gov

Self-Induced Diastereomeric Anisochrony (SIDA) in NMR Spectroscopy

In certain cases, the differentiation of enantiomers in an NMR spectrum can occur without the addition of any external chiral auxiliary. This phenomenon is known as Self-Induced Diastereomeric Anisochrony (SIDA). mdpi.combohrium.com SIDA arises when enantiomers in a non-racemic (enantiomerically enriched) mixture self-associate in solution to form diastereomeric aggregates, such as dimers. mdpi.comacs.org

The interactions can be between two molecules of the same chirality (homochiral aggregates, e.g., R-R) or between two molecules of opposite chirality (heterochiral aggregates, e.g., R-S). nih.gov In an enantiomerically enriched solution, the concentrations of these diastereomeric aggregates will be unequal. Because the magnetic environment within a homochiral aggregate is different from that within a heterochiral aggregate, two distinct sets of signals can appear in the NMR spectrum—one for the major enantiomer and one for the minor enantiomer. nih.govacs.org

The key aspects of SIDA are:

It occurs only in scalemic mixtures (0% < ee < 100%), not in racemic mixtures or enantiopure samples. acs.org

The phenomenon is concentration and solvent-dependent, as these factors influence the equilibrium of association.

The chemical shift difference (Δδ) between the signals of the two enantiomers often depends on the enantiomeric excess (ee) of the mixture. nih.gov

The integrated areas of the split signals directly reflect the enantiomeric composition of the sample. nih.gov

This effect has been observed in various classes of molecules, including anisidine amino acid diamides and α-sulfonamidophosphonates, suggesting the phenomenon might be more common than previously thought. acs.orgnih.gov

Quantitative NMR (qNMR) for Diastereomeric Excess (de) Determination

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. nih.govethz.ch It can also be applied with high accuracy to determine the ratio of isomers in a mixture, such as the diastereomeric excess (de) of diastereomers. nih.govspectroscopyeurope.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov

To determine the diastereomeric excess, one must first identify signals in the spectrum that are unique to each diastereomer and are well-resolved from other signals. The diastereomeric ratio (dr) is then calculated by comparing the integrals of these characteristic peaks. The diastereomeric excess is calculated from the diastereomeric ratio.

For accurate quantitative results, several experimental parameters must be carefully controlled:

Full Relaxation : A sufficiently long relaxation delay (D1) between pulses must be used (typically 5 times the longest longitudinal relaxation time, T₁, of the signals being quantified) to ensure all nuclei have fully returned to equilibrium before the next pulse. This ensures the signal intensity is truly proportional to the number of nuclei. researchgate.net

Uniform Excitation : The radiofrequency pulse must excite all signals of interest uniformly. This is usually achieved with a 90° pulse angle. researchgate.net

Good Signal-to-Noise Ratio : A sufficient number of scans must be acquired to obtain a high signal-to-noise (S/N) ratio, which is crucial for accurate integration. researchgate.net

Proper Processing : Careful baseline correction and phasing are essential to minimize integration errors. researchgate.net

qNMR is a primary ratio method, meaning it can determine the ratio of substances directly from the spectrum without needing a reference substance of the same compound. spectroscopyeurope.com This makes it a highly reliable and direct method for determining the diastereomeric composition of a mixture. nih.gov

Mass Spectrometry (MS) in Diastereomer Analysis

Mass spectrometry has emerged as a powerful tool for the analysis of diastereomers, offering high sensitivity and specificity. By exploiting differences in their gas-phase behavior, various MS techniques can effectively distinguish and characterize diastereomeric compounds.

Electrospray ionization (ESI) is a soft ionization technique that allows for the gentle transfer of ions from solution to the gas phase with minimal fragmentation. nih.govwikipedia.orgjsscacs.edu.in This characteristic is particularly advantageous for the analysis of non-covalent diastereomeric complexes. The fundamental principle behind using ESI-MS for diastereomer analysis often involves the formation of diastereomeric complexes by reacting the analyte mixture with a chiral selector. These selectors can be molecules like cyclodextrins, chiral crown ethers, or metal-ligand complexes. acs.orgnih.gov

The diastereomeric complexes, having different three-dimensional structures, can exhibit varying stabilities and ion intensities in the gas phase, which can be detected by the mass spectrometer. For instance, the relative peak intensities of diastereomeric host-guest complex ions can be used to evaluate chiral recognition. oup.com However, it is crucial to consider potential matrix effects in the ESI droplets, which can sometimes alter the observed distribution of diastereomeric species compared to their distribution in the original solution. youtube.com

One established method is the enantiomer-labeled (EL) guest method, where one enantiomer of a guest molecule is isotopically labeled. nih.govoup.com When a chiral host is introduced, two diastereomeric complexes are formed, which can be distinguished by their mass-to-charge ratio in the ESI-MS spectrum. The intensity ratio of these peaks provides a measure of the chiral recognition.

Table 1: ESI-MS Analysis of Diastereomeric Host-Guest Complexes

Chiral Host Chiral Guest (Analyte) Complex Ion Observed Significance of Intensity Differences
Chiral Crown Ether Amino Acid Esters [Host + Guest + H]+ Reflects the relative stability and formation efficiency of the diastereomeric complexes in the gas phase.
Cyclodextrin (B1172386) Various Chiral Molecules [Host + Guest + Na]+ Differences in ion abundance can be correlated with the binding affinity between the host and each diastereomer.

Tandem mass spectrometry (MS/MS) provides a deeper level of structural information by inducing the fragmentation of selected precursor ions and analyzing the resulting product ions. jsscacs.edu.in When applied to diastereomers, MS/MS can reveal distinct fragmentation patterns that serve as a basis for their differentiation. The underlying principle is that the different spatial arrangements of atoms in diastereomers can lead to different stabilities of the precursor ions and influence the pathways and energetics of their fragmentation upon collision-induced dissociation (CID). slideshare.netnih.gov

The differences in fragmentation can manifest as variations in the relative abundances of specific fragment ions or even the formation of unique product ions for each diastereomer. For example, in the analysis of protected 1,2-diaminoalkylphosphonic acids, the loss of a diethoxyphosphoryl group and the elimination of diethyl phosphonate (B1237965) were found to be competitive fragmentation processes that could be used to differentiate between the stereoisomers. slideshare.net The relative abundance of the molecular ion can also differ significantly between diastereomers, indicating a difference in their stability. slideshare.net

Derivatization with a chiral auxiliary group is a common strategy to convert enantiomers into diastereomers, which can then be distinguished by their different MS/MS fragmentation patterns. youtube.com This approach has been successfully applied to a wide range of compounds, including amino acids, carboxylic acids, and alcohols. youtube.com

Table 2: Differentiating Diastereomers by Tandem Mass Spectrometry (MS/MS)

Diastereomeric Pair Precursor Ion Key Fragment Ions / Fragmentation Pathways Observation
Protected 1,2-diaminoalkylphosphonic acids [M+H]+ Loss of diethoxyphosphoryl group vs. elimination of diethyl phosphonate The relative intensities of these competing fragmentation pathways differ between diastereomers. slideshare.net
Steroid Isomers (derivatized) [M+2H]2+ Characteristic signature ions Electron Transfer Dissociation (ETD) provided clearer differentiating spectra than Collision-Induced Dissociation (CID). acs.org

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgustc.edu.cn When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that have the same mass-to-charge ratio. Diastereomers, having distinct three-dimensional structures, will have different rotationally averaged collision cross-sections (CCS) with a buffer gas. This difference in CCS leads to different drift times through the ion mobility cell, enabling their separation. oup.comyoutube.com

IMS-MS has proven effective in distinguishing chiral diastereomers of nonapeptides like vasopressin and desmopressin, where differences in their gas-phase cross-sectional area of about 2% were sufficient for direct resolution. acs.org The separation is attributed to diastereomer-specific conformations adopted in the gas phase. acs.org

While enantiomers have identical CCS values and cannot be separated directly by IMS, they can be resolved after forming diastereomeric complexes with a chiral modifier. slideshare.net High-resolution cyclic ion mobility spectrometry and trapped ion mobility spectrometry (TIMS) are particularly powerful IMS techniques that offer enhanced resolution for challenging separations. slideshare.netresearchgate.net

Table 3: Separation of Diastereomers using Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Diastereomeric Mixture Method Basis of Separation Key Finding
(R/S)-Thalidomide dimers Cyclic Ion Mobility-MS Formation of diastereomeric pairs of enantiomeric dimers with different collision cross-sections. Quantitative information on the enantiomeric composition can be obtained without a chiral modifier. slideshare.net
Vasopressin and Desmopressin diastereomers Uniform Field Ion Mobility-MS Differences in gas-phase cross-sectional area (~2%) due to diastereomer-specific conformations. Direct resolution of the diastereomers in a binary mixture was achieved. acs.org

Chiral recognition in the gas phase using mass spectrometry allows for the study of intrinsic molecular interactions without the influence of a solvent. oup.comreddit.com A common approach involves the formation of non-covalent diastereomeric complexes between a chiral analyte and a chiral selector molecule (host). nih.gov The stability and reactivity of these host-guest complexes can then be probed in the mass spectrometer.

The "three-point interaction model" is a conceptual framework often used to explain chiral recognition, where a minimum of three points of interaction between the chiral selector and one of the enantiomers is necessary for differentiation. utdallas.eduresearchgate.netlibretexts.org In the gas phase, these interactions can lead to measurable differences in the binding affinities of the diastereomeric complexes.

Mass spectrometric techniques, such as the kinetic method, can be used to quantify the enantioselectivity. This method involves measuring the rates of competing dissociations of diastereomeric cluster ions. The relative rates of fragmentation can be correlated with the enantiomeric excess of the analyte. ESI-MS is a valuable tool for these studies, as it can transfer the pre-formed diastereomeric complexes from solution to the gas phase for analysis. nih.gov

Table 4: Methods for Gas-Phase Chiral Recognition in Mass Spectrometry

Method Principle Example Application
Kinetic Method Measures the rates of competing unimolecular dissociations of diastereomeric cluster ions. Quantifying the enantiomeric excess of amino acids by forming trimeric complexes with a chiral reference compound and a metal ion.
Host-Guest Chemistry Formation of non-covalent diastereomeric complexes with a chiral host (e.g., crown ether, cyclodextrin). Determining the chiral recognition of a host towards a chiral guest by measuring the relative intensities of the diastereomeric complex ions. nih.gov

Vibrational Spectroscopy for Diastereomeric Systems

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Since these modes are sensitive to the molecule's three-dimensional structure, vibrational spectroscopy can be a powerful tool for distinguishing between diastereomers and analyzing their conformational preferences.

Diastereomers, by definition, have different spatial arrangements of their atoms and functional groups. These structural differences lead to distinct vibrational frequencies and intensities in their IR and Raman spectra. slideshare.netreddit.com Consequently, the IR and Raman spectra of diastereomers are not identical, unlike those of enantiomers which are identical in an achiral environment. The "fingerprint region" of the IR spectrum (typically below 1600 cm⁻¹) is particularly useful for differentiating diastereomers as it contains a complex pattern of vibrations that is unique to each molecule's structure. slideshare.net

For example, the diastereomers ephedrine (B3423809) and pseudoephedrine can be distinguished by their differing IR spectral fingerprints. slideshare.net Similarly, cryogenic IR spectroscopy has been used to reveal characteristic spectral features for different diastereomers of heparan sulfate, with strong correlations between the spectra and their specific structures. acs.org

Raman spectroscopy is also highly effective for conformational analysis. nih.govoup.comoup.com It can be used to study conformational isomers (rotamers) and determine the enthalpy difference between different conformations. oup.comoup.com By analyzing the Raman spectra at different temperatures, the relative populations of different conformers can be determined, providing insight into their thermodynamic stability. nih.gov Computational methods are often employed in conjunction with experimental IR and Raman data to assign vibrational modes and predict the spectra of different conformers, aiding in the structural elucidation of diastereomeric systems. nih.govnih.gov

Table 5: Application of Vibrational Spectroscopy in Diastereomer Analysis

Technique Diastereomeric System Key Spectral Region/Feature Information Obtained
Infrared (IR) Spectroscopy Ephedrine and Pseudoephedrine Fingerprint region (< 1600 cm⁻¹) Differentiation based on unique spectral fingerprints. slideshare.net
Cryogenic IR Spectroscopy Heparan Sulfate Diastereomers 1000-1800 cm⁻¹ Unambiguous distinction of four diastereomers based on their IR signatures. acs.org
Raman Spectroscopy 1,2-dichloroethane rotamers C-Cl stretching modes Differentiation of anti and gauche conformers and determination of the enthalpy difference between them. oup.comoup.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that provide detailed three-dimensional structural information about chiral molecules, including diastereomers, in solution. wikipedia.orgwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ROA measures the difference in intensity of Raman scattered right and left circularly polarized light. wikipedia.orgbruker.com

These techniques are particularly sensitive to the mutual orientation of different groups within a molecule, making them ideal for distinguishing between diastereomers which differ in the spatial arrangement of their atoms. wikipedia.org The VCD spectra of enantiomers are mirror images of each other, equal in intensity but opposite in sign, while their standard infrared (IR) spectra are identical. nih.gov For diastereomers, both the IR and VCD spectra can differ, providing a unique fingerprint for each stereoisomer.

A key advantage of VCD and ROA is the ability to compare experimental spectra with those predicted by ab initio quantum mechanical calculations, such as those based on Density Functional Theory (DFT). wikipedia.orgnih.gov This comparison allows for the unambiguous determination of the absolute configuration of each stereocenter in a molecule. nih.gov VCD has been shown to have significant advantages over older techniques like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for conformationally flexible molecules. rsc.org

ROA has also proven effective in distinguishing between the four possible stereoisomers of synthetic precursors. nih.gov By comparing the experimental ROA spectra of different diastereomeric samples with calculated spectra, the absolute configurations can be confidently assigned. nih.gov

Table 1: Comparison of VCD and ROA for Diastereomer Analysis

Feature Vibrational Circular Dichroism (VCD) Raman Optical Activity (ROA)
Principle Differential absorption of left and right circularly polarized infrared light. bruker.com Differential intensity of Raman scattered right and left circularly polarized light. wikipedia.org
Application Determination of absolute configuration and conformational analysis of chiral molecules in solution. bruker.comnih.gov Probe of biomolecular structure and stereochemistry of chiral molecules, particularly in aqueous solution. wikipedia.orgnih.gov
Advantage Powerful for conformationally flexible molecules. rsc.org Highly sensitive to chirality and suitable for aqueous solutions where IR absorption can be problematic. biorxiv.org

| Limitation | Signal intensity can be low. | Can be affected by fluorescent impurities. researchgate.net |

Optical Spectroscopy and Chiroptical Techniques

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are long-established chiroptical techniques used to investigate the stereochemistry of chiral molecules. kud.ac.inwikipedia.org ORD measures the change in optical rotation of a substance with the change in the wavelength of plane-polarized light. slideshare.net CD, on the other hand, is the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org

For a molecule to be CD active, it must be chiral and possess a chromophore that absorbs light in the spectral region being measured. creative-proteomics.com The resulting CD spectrum is a plot of this differential absorption versus wavelength. Diastereomers, having different spatial arrangements, will interact with circularly polarized light differently, leading to distinct CD spectra. researchgate.net While the CD spectra of enantiomers are perfect mirror images, the spectra of diastereomers are not mirror images and can differ significantly in the sign, intensity, and shape of their Cotton effects. researchgate.net

The Cotton effect refers to the characteristic change in ORD and/or the appearance of a peak in the CD spectrum within an absorption band of a chromophore. libretexts.org The sign and magnitude of the Cotton effect are highly dependent on the stereochemical environment of the chromophore, making ORD and CD valuable tools for assigning the relative and absolute configuration of diastereomers, often with the aid of computational simulations. researchgate.netlibretexts.org

Specific Rotation Measurements (Analytical Application)

Specific rotation, [α], is a fundamental physical property of a chiral compound and is defined as the observed optical rotation (α) for a sample with a path length (l) of 1 decimeter and a concentration (c) of 1 g/mL. wikipedia.orgchemistrysteps.com The measurement is typically performed at a specific temperature and wavelength, most commonly the D-line of a sodium lamp (589 nm). chemistrysteps.com

A primary application is in monitoring the progress of reactions that produce diastereomers or in the separation of diastereomeric mixtures. libretexts.org For instance, during the resolution of enantiomers via the formation of diastereomeric salts, the specific rotation of the mixture is measured after each recrystallization step. The resolution is considered complete when the specific rotation no longer changes, indicating that a pure diastereomer has likely been isolated. libretexts.org The specific rotation of a mixture can also be used to calculate the enantiomeric excess (ee) when dealing with a mixture of two enantiomers, which is conceptually related to determining the excess of one diastereomer over another. chemistrysteps.com

Table 2: Specific Rotation of Selected Diastereomers

Compound Diastereomer Specific Rotation [α]D
2-Butanol (R)-(-)-2-Butanol -13.52°
(S)-(+)-2-Butanol +13.52°
Tartaric Acid (2R,3R)-(+)-Tartaric Acid +12.7°
(2S,3S)-(-)-Tartaric Acid -12.7°

Note: Data is illustrative of the principle that diastereomers have different specific rotations.

X-ray Crystallography for Absolute and Relative Stereochemistry of Diastereomers

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including the unambiguous assignment of both relative and absolute stereochemistry of all chiral centers. springernature.comresearchgate.net This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing a precise molecular structure.

For diastereomers, X-ray crystallography can readily distinguish between them by revealing the different spatial arrangements of their atoms. researchgate.net The determination of the relative configuration of stereocenters within a molecule is a standard outcome of a successful crystallographic analysis. springernature.com

Determining the absolute configuration is more challenging but can be achieved through anomalous dispersion. sci-hub.se This effect occurs when the sample contains atoms heavy enough to interact with the X-rays in a specific way. By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true absolute stereochemistry can be established. sci-hub.se An alternative approach involves co-crystallizing the analyte with a chiral molecule of known absolute configuration, which then acts as an internal reference. sci-hub.senih.gov While incredibly powerful, the primary limitation of X-ray crystallography is the need to grow a single crystal of suitable size and quality, which can be a significant challenge. nih.govbohrium.com

Quantitative Determination of Diastereomeric Excess (de) and Ratios (dr)

The quantitative analysis of the composition of a diastereomeric mixture is crucial in stereoselective synthesis. This is typically expressed as either diastereomeric excess (de) or diastereomeric ratio (dr).

Diastereomeric excess (de) is defined as the excess of one diastereomer over the other, expressed as a percentage of the total mixture. qmul.ac.uk de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| * 100

Diastereomeric ratio (dr) is the simple ratio of the concentrations (or amounts) of the two diastereomers. unacademy.com dr = [Diastereomer 1] : [Diastereomer 2]

Several analytical techniques are routinely employed for the accurate determination of de and dr.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most common methods for determining diastereomeric ratios. echemi.com Since diastereomers are chemically distinct, they often exhibit different chemical shifts for corresponding protons. By integrating the signals unique to each diastereomer, their relative ratio can be calculated. echemi.comnih.gov For complex molecules with overlapping signals, advanced NMR techniques like band-selective pure shift NMR can be used to simplify spectra and improve the accuracy of quantification. rsc.org

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques for quantifying diastereomeric mixtures. nih.govchemicalforums.com Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases. researchgate.netnih.gov The area under each peak in the chromatogram is proportional to the amount of that diastereomer in the mixture, allowing for a straightforward calculation of the dr and de. researchgate.net

Optical Methods with Chemometrics: Recent advances have utilized optical techniques like Circular Dichroism (CD) in combination with multivariate regression models, such as Kernel Partial Least Squares (KPLS), to determine the de of complex mixtures without the need for physical separation. nih.govbohrium.com By training a model with the CD spectra of known mixtures, the composition of unknown samples can be predicted with a high degree of accuracy. bohrium.com

Table 3: Methods for Determining Diastereomeric Ratios

Method Principle Advantages Disadvantages
NMR Spectroscopy Different chemical shifts and coupling constants for each diastereomer. echemi.com Rapid, non-destructive, provides structural information. rsc.org Signal overlap can complicate analysis; requires careful integration. echemi.comrsc.org
HPLC/GC Differential interaction with the stationary phase leading to separation. nih.gov High accuracy and precision; applicable to a wide range of compounds. chemicalforums.com Requires method development; may not separate all diastereomers. researchgate.net

| CD with Chemometrics | Distinct CD spectra for each diastereomer are analyzed using multivariate regression. nih.gov | High-throughput potential; no separation needed. bohrium.com | Requires initial model development with pure standards. nih.gov |

Computational and Theoretical Studies of Diastereomeric Systems

Molecular Dynamics (MD) Simulations of Diastereomeric Interactions and Conformations

In the context of diastereomers, MD simulations are used to explore the conformational landscape of each stereoisomer. mdpi.com Proteins, for example, are dynamic entities, and understanding their conformational changes is crucial for comprehending their function. mdpi.com MD simulations can generate ensembles of different conformers, providing a more realistic picture of a molecule's behavior than a single static structure. mdpi.com These simulations are particularly useful for studying large, flexible molecules where numerous conformations are possible.

MD simulations are also instrumental in studying the interactions between diastereomers and other molecules, such as solvents, receptors, or other chiral molecules. dovepress.com This is of particular importance in drug discovery, where the differential binding of diastereomeric drugs to a biological target can lead to vastly different pharmacological effects. mdpi.com By simulating the binding process, researchers can gain a detailed understanding of the non-covalent interactions that govern molecular recognition and diastereoselectivity. Furthermore, MD simulations can be used to investigate the interactions between drugs and polymers in amorphous solid dispersions, which is crucial for formulation development. dovepress.com

In Silico Prediction of Diastereoselective Reactions

The in silico prediction of the outcomes of chemical reactions, including their stereoselectivity, is a major goal of computational chemistry. nih.gov For diastereoselective reactions, this involves predicting which diastereomer will be formed as the major product. Machine learning (ML) has emerged as a powerful tool in this area, often outperforming standard quantum-mechanical methods in predicting the major regio-, site-, and diastereoselective outcomes of reactions like the Diels-Alder reaction. researchgate.net

These ML models are trained on large datasets of known reactions and can learn the complex relationships between the structures of the reactants and the stereochemical outcome of the reaction. researchgate.netacs.org The accuracy of these predictions is highly dependent on the use of physically meaningful descriptors that capture the electronic and steric characteristics of the substituents. researchgate.net By combining machine learning with quantum chemical calculations, researchers can develop predictive models that are both accurate and computationally efficient. researchgate.net

The development of chemistry-aware models, which mimic the bonding changes that occur during a reaction, has shown promise in accurately predicting the outcomes of Diels-Alder reactions using relatively small training sets. acs.org These in silico tools are invaluable for synthetic chemists, as they can help to prioritize experimental efforts and guide the design of new stereoselective syntheses.

Computational Modeling of Diastereomer Separation Processes (e.g., Crystallization, Chromatography)

The separation of diastereomers is a critical step in many chemical and pharmaceutical processes. Computational modeling plays an increasingly important role in understanding and optimizing these separation techniques.

In the case of crystallization, population balance modeling can be used to simulate the diastereomeric salt crystallization process. acs.org This technique allows for the estimation of crystallization kinetics and can help in the development of efficient chiral resolution methods. acs.org By modeling factors such as secondary nucleation, growth, and agglomeration, researchers can predict how different process parameters, like cooling rates and temperature, will affect the yield and purity of the desired diastereomer. acs.org

For chromatographic separations, computational methods are used to understand the interactions between diastereomers and the chiral stationary phase (CSP). researchgate.netresearchgate.net Molecular mechanics and quantum chemical methods can be employed to model the docking of diastereomers to the CSP, providing insights into the binding modes and the origins of chiral recognition. researchgate.net While early computational approaches using rigid body approximations and simple molecular mechanics proved to be insufficient, more sophisticated models that account for molecular flexibility are being developed. researchgate.net These models can aid in the rational design of new CSPs with improved selectivity for specific diastereomeric separations. researchgate.net

Cheminformatics Approaches to Diastereomer Enumeration and Classification

Cheminformatics provides the tools and techniques to manage, analyze, and model chemical information, which is essential for dealing with the complexity of diastereomers. One of the fundamental challenges in this area is the exhaustive enumeration of all possible stereoisomers for a given molecular formula and constitution. researchgate.net Dynamic programming algorithms have been developed to generate all stereoisomers of tree-structured molecules without duplication. researchgate.net

Once enumerated, these diastereomers need to be classified and their diversity assessed. Cheminformatics approaches are used to analyze the diversity of compound screening libraries, ensuring that they cover a wide range of chemical space. nih.gov Techniques such as multi-fusion similarity maps, scaffold trees, and principal moments of inertia plots provide complementary information on the structural diversity of a library. nih.gov

In the context of drug discovery, cheminformatics plays a crucial role in developing structure-activity relationships (SAR) and understanding polypharmacology. springernature.com By analyzing large datasets of chemical structures and their biological activities, researchers can identify the structural features that are responsible for the desired pharmacological effects and distinguish between the activities of different diastereomers. frontiersin.org

Stereoselective Synthesis and Diastereocontrol Strategies

Principles of Diastereoselective Reactions

Diastereoselectivity in a chemical reaction arises from differences in the activation energies of the transition states leading to the various possible diastereomeric products. wikipedia.org A reaction is considered diastereoselective when it yields one diastereomer in preference to others. This selectivity is governed by the spatial arrangement and electronic interactions between the reacting molecules. The primary strategies for inducing diastereoselectivity rely on controlling these interactions through the inherent chirality of the substrate, the use of chiral reagents, or the application of chiral catalysts.

Substrate-controlled diastereoselectivity occurs when one or more existing stereocenters within a substrate molecule dictate the stereochemical outcome of a reaction at a new developing stereocenter. chemistryschool.net The inherent chirality of the substrate creates a chiral environment that influences the approach of the incoming reagent.

The fundamental principle behind substrate control is asymmetric induction, which involves steric and electronic interactions between substituents at the existing chiral center and the reacting prochiral center. researchgate.net For high diastereoselectivity to be achieved, the conformation of the bonds connecting the inducing stereocenter and the reaction site must be well-defined and controlled. researchgate.net In cyclic systems, this conformational control is often inherent to the ring structure. In acyclic systems, specific interactions such as chelation, dipole-dipole interactions, or the minimization of allylic strain are employed to lock the molecule into a preferred reactive conformation.

For instance, the Felkin-Anh model successfully predicts the diastereoselectivity of nucleophilic additions to chiral aldehydes and ketones. The model posits that the nucleophile will attack the carbonyl group from the least sterically hindered trajectory, which is determined by the arrangement of the small, medium, and large substituents on the adjacent chiral carbon.

In reagent-controlled synthesis, the stereochemical outcome is determined by a chiral reagent that is not incorporated into the final product. ethz.chuniurb.it This approach is particularly useful when the substrate itself lacks a directing chiral center. The chiral reagent interacts with the substrate to form diastereomeric transition states that differ in energy, leading to the preferential formation of one diastereomeric product.

A classic example of reagent control is the use of chiral reducing agents for the reduction of prochiral ketones. Chiral borohydride (B1222165) reagents, for instance, can deliver a hydride ion to one face of the carbonyl group with high selectivity. The stereoselectivity is governed by the steric and electronic properties of the chiral ligands attached to the boron atom, which differentiate between the two faces of the substrate in the transition state.

Catalyst-controlled diastereoselective synthesis utilizes a substoichiometric amount of a chiral catalyst to direct the formation of a specific diastereomer. nih.gov This is a highly efficient and atom-economical approach, as a single catalyst molecule can generate a large number of product molecules. wikipedia.org Chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment that influences the reaction pathway. wikipedia.orgacs.org

A significant advantage of catalyst control is the potential for diastereodivergence, where either diastereomer of a product can be selectively synthesized from the same starting materials simply by choosing the appropriate catalyst or catalyst configuration. nih.govacs.org Dual catalytic systems, employing two distinct catalysts that work in sequence or synergistically, have emerged as powerful strategies for controlling the relative configuration of multiple newly formed stereocenters. nih.gov For example, in a reaction forming two adjacent stereocenters, careful selection of the catalyst and its ligands can favor either the syn or the anti diastereomer. acs.org

Common Methodologies for Achieving Diastereoselectivity

Building upon the principles of stereocontrol, chemists have developed several robust methodologies for the practical synthesis of specific diastereomers. These methods are foundational in asymmetric synthesis and are widely applied in both academic research and industrial processes.

One of the most reliable and well-established methods for achieving diastereoselectivity involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. wikipedia.orgwilliams.edu The chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a specific relative configuration. chemistryschool.net After the desired transformation, the auxiliary is cleaved from the product and can often be recovered and reused. wikipedia.org

The effectiveness of a chiral auxiliary relies on its ability to:

Attach and detach from the substrate under mild conditions without racemizing the newly formed stereocenter. williams.edu

Force the substrate into a rigid conformation.

Effectively shield one face of the reactive center, thereby directing the approach of the incoming reagent. wikipedia.org

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully applied to a wide range of diastereoselective reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net By attaching an acyl group to the nitrogen of the oxazolidinone, the auxiliary provides a well-defined chiral environment. Deprotonation and subsequent reaction with an electrophile proceed with high diastereoselectivity due to the steric hindrance provided by the substituent on the oxazolidinone ring (e.g., benzyl (B1604629) or isopropyl), which blocks one face of the resulting enolate. researchgate.net

Chiral AuxiliaryRepresentative ReactionTypical Diastereomeric Ratio (d.r.)Reference
Evans OxazolidinonesAldol Addition>99:1 researchgate.net
(S,S)-(+)-Pseudoephedrineα-Alkylation of Amides>95:5 nih.gov
Camphor-derived AuxiliariesDiels-Alder Reaction>95:5 researchgate.net
trans-2-Phenyl-1-cyclohexanolEne Reaction10:1 wikipedia.org

Asymmetric organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. This field utilizes small, chiral organic molecules to catalyze stereoselective transformations. wikipedia.org Organocatalysis is particularly attractive due to the low cost, low toxicity, and stability of many of the catalysts compared to metal-based systems. youtube.com

Organocatalysts can control diastereoselectivity through various activation modes. Two of the most common are enamine and iminium ion catalysis. nih.gov

Enamine Catalysis: Chiral secondary amines, such as proline, react with carbonyl compounds (ketones or aldehydes) to form chiral enamines. youtube.com These enamines then act as nucleophiles, reacting with electrophiles. The chiral catalyst controls the facial selectivity of the attack, leading to the formation of a specific diastereomer. Proline-catalyzed aldol reactions, for example, can generate products with two new stereocenters with high diastereoselectivity. youtube.com

Iminium Ion Catalysis: Chiral secondary amines can also react with α,β-unsaturated aldehydes or ketones to form chiral iminium ions. nih.govyoutube.com This activation lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. The bulky framework of the catalyst effectively shields one face of the molecule, directing the nucleophile to the opposite face and thereby controlling the stereochemical outcome. youtube.com

The choice of organocatalyst and reaction conditions can allow for diastereodivergent synthesis, providing access to different diastereomers from the same starting materials. nih.govrsc.org

Catalyst TypeReactionActivation ModeExample CatalystTypical Diastereomeric Ratio (d.r.)Reference
Secondary AmineAldol ReactionEnamineL-Proline>95:5 (anti) youtube.com
ImidazolidinoneDiels-Alder ReactionIminium IonMacMillan Catalyst>20:1 (endo) youtube.com
Cinchona AlkaloidMichael AdditionGeneral BaseQuinine91:9 nih.govnih.gov
Jørgensen-Hayashi Catalyst1,4-AdditionIminium IonDiarylprolinol Silyl (B83357) Ether>95:5 nih.gov

Transition Metal-Catalyzed Diastereoselective Reactions

Transition metal catalysis is a cornerstone of modern stereoselective synthesis, offering powerful and versatile methods for the construction of specific diastereomers. These reactions leverage the unique properties of transition metals like palladium, rhodium, ruthenium, and copper to activate substrates and control the stereochemical outcome of bond-forming events. scilit.compsu.edursc.org By employing chiral ligands that coordinate to the metal center, a chiral environment is created, which directs the approach of reactants and influences the formation of new stereocenters relative to existing ones.

Key classes of transition metal-catalyzed reactions that exhibit high levels of diastereocontrol include hydrogenations, C-H bond activations, and cross-coupling reactions such as the Heck reaction. scilit.comresearchgate.net For instance, in asymmetric hydrogenation, a chiral rhodium or ruthenium catalyst can deliver hydrogen to one face of a double bond, leading to a specific diastereomer when the substrate already contains a stereocenter. Similarly, palladium-catalyzed Heck reactions can form C-C bonds with excellent diastereoselectivity by controlling the geometry of the migratory insertion and subsequent elimination steps. researchgate.net The choice of metal, ligand, solvent, and other reaction parameters is crucial for optimizing the diastereomeric ratio (d.r.) of the product.

Table 1: Examples of Transition Metal-Catalyzed Diastereoselective Reactions

Reaction TypeCatalyst/LigandSubstrateProductDiastereomeric Ratio (d.r.)Yield
Asymmetric HydrogenationRu(II)/BINAP Complexα-Substituted-β-ketoesterα-Substituted-β-hydroxyester>98:2 (syn)98%
Heck CyclizationPd(OAc)₂/Phosphinooxazoline(Z)-2-methyl-2-butenanilide(S)-oxindole aldehyde>95:584%
C-H InsertionRh₂(BSPIM)₄Diazoacetoacetate derivativeCyclopentanone derivativeHigh (Matched Case)Good

Biocatalysis in Diastereoselective Synthesis

Biocatalysis has emerged as a powerful and sustainable strategy for stereoselective synthesis, utilizing enzymes or whole-cell systems to catalyze chemical transformations with remarkable precision. nih.govrsc.org Enzymes operate in precisely folded three-dimensional active sites, which enables them to distinguish between subtle differences in substrate shape and functionality, leading to exceptionally high levels of chemo-, regio-, and stereoselectivity. rsc.org This inherent selectivity is often difficult to achieve with traditional chemical catalysts.

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for the diastereoselective reduction of prochiral ketones to chiral alcohols. rsc.orgnih.govresearchgate.net When a substrate containing one or more stereocenters is reduced, these enzymes can selectively produce one of several possible diastereomeric alcohol products. nih.gov For example, the enzymatic reduction of an α-substituted β-ketoester can generate either the syn- or anti-diol diastereomer with high fidelity, depending on the specific enzyme chosen. nih.gov Whole-cell biocatalysts, such as baker's yeast, also provide a rich source of various enzymes that can work in concert to perform complex diastereoselective transformations. nih.gov The mild reaction conditions (typically aqueous media and ambient temperature) and the biodegradability of enzymes make biocatalysis a key technology in green chemistry.

Table 2: Examples of Diastereoselective Biocatalysis

Enzyme/OrganismReaction TypeSubstrateProduct DiastereomerDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)
Ketoreductase (KRED 101)Ketone ReductionIsopropyl-3-ketoglutarate(3S,4R)-hydroxyester90%99%
Ketoreductase (KRED 108)Ketone ReductionIsopropyl-3-ketoglutarate(3R,4R)-hydroxyester99%99%
Alcohol Dehydrogenase (ADH-A)Ketone Reductionα-Bromo-α-fluoroacetophenoneCorresponding halohydrin59%99%

Strategies for Enhancing Diastereomeric Excess

Double Diastereoselection

Double diastereoselection, also known as double asymmetric induction, is a powerful strategy employed in asymmetric synthesis where the stereochemical outcome is influenced by the chirality of both the substrate and the reagent or catalyst. rsc.orgstackexchange.com When a chiral substrate reacts with a chiral reagent, two diastereomeric transition states are possible, leading to the formation of two diastereomeric products. The interaction between the inherent facial bias of the substrate and the chiral reagent can be either reinforcing or opposing.

This interaction gives rise to the concepts of "matched" and "mismatched" pairs. rsc.orgstackexchange.comnih.gov

Matched Pair: The chirality of the reagent and the substrate work in concert, leading to a significant enhancement in the diastereoselectivity for a single product. The reaction is often faster and more selective than if either chiral influence were acting alone. rsc.orgrsc.org

Mismatched Pair: The chiral preferences of the reagent and the substrate are opposed. This results in diminished diastereoselectivity, and in some cases, can even lead to the formation of the opposite diastereomer, albeit with lower selectivity. The reaction rate is typically slower than that of the matched pair. rsc.orgrsc.org

This principle is frequently observed in reactions such as aldol additions and Diels-Alder cycloadditions, where careful selection of the chiral auxiliary on the substrate and the chiral catalyst can allow for the selective synthesis of a desired diastereomer. nih.govresearchgate.net

Table 3: Example of Double Diastereoselection in a Diels-Alder Reaction

Chiral SubstrateChiral CatalystPairingDiastereomeric Ratio (d.r.)Relative Rate
(R)-Dienophile(S,S)-bisoxazoline-CuMatched>95:5Fast
(S)-Dienophile(S,S)-bisoxazoline-CuMismatched~60:40Slow

Dynamic Kinetic Resolution in Diastereoselective Processes

Dynamic kinetic resolution (DKR) is a highly efficient strategy that enables the theoretical conversion of 100% of a racemic starting material into a single, stereochemically pure product. princeton.eduthieme.de This process combines a rapid, in-situ racemization of the starting material with a stereoselective reaction that consumes one enantiomer much faster than the other. nih.govprinceton.edu As the reactive enantiomer is converted to the product, the equilibrium of the racemizing starting material is continuously shifted, replenishing the consumed enantiomer until the entire starting material is transformed. thieme.de

In the context of diastereoselective synthesis, DKR is particularly powerful when a new stereocenter is created during the resolution step. This results in a product with two or more stereocenters, with the reaction controlling both the enantioselectivity of the resolution and the diastereoselectivity of the new center formation. A classic example is the Noyori-type asymmetric hydrogenation of α-substituted-β-ketoesters. princeton.edu In this process, a ruthenium catalyst facilitates both the racemization of the α-carbon and the highly diastereoselective and enantioselective hydrogenation of the ketone, yielding an α-substituted-β-hydroxyester with excellent stereocontrol. princeton.edu Chemoenzymatic DKR processes, which pair a metal catalyst for racemization with an enzyme for the stereoselective transformation, have also proven to be highly effective. acs.org

Table 4: Examples of Diastereoselective Dynamic Kinetic Resolution (DKR)

ReactionRacemization CatalystKinetic Resolution CatalystProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield
Asymmetric HydrogenationRu(II) Complex(R)-BINAP Ligandsyn-β-Hydroxyester99:198%98%
Conjugate ReductionNaOt-BuCuCl/(S)-p-tol-BINAP2,4-dialkylcyclopentanone>90:10>91%>89%
Asymmetric ReductionLactol-Aldehyde TautomerizationEngineered Alcohol Dehydrogenase (CpAR2-M3)(S)-Atropisomeric biaryl benzyl alcoholN/A>98% (99:1 e.r.)79%

Post-Synthetic Diastereomer Interconversion

This interconversion is typically achieved through epimerization, which is the selective inversion of a single stereocenter. nih.gov Common methods include:

Base-Catalyzed Epimerization: For stereocenters with an adjacent acidic proton (e.g., α to a carbonyl group), a base like 1,8-Diazabicycloundec-7-ene (DBU) can be used to deprotonate and allow for reprotonation from the opposite face, leading to thermodynamic equilibrium. acs.org

Photocatalysis: Visible light-mediated processes using a photocatalyst can facilitate epimerization through reversible hydrogen atom transfer (HAT), effectively converting less stable isomers of heterocycles like piperidines and morpholines into their more stable counterparts. researchgate.netresearchgate.net

Thermodynamic Equilibration: Simply heating the diastereomeric mixture, sometimes in the presence of a catalyst, can provide the energy needed to overcome the activation barrier for interconversion, allowing the system to relax to its lowest energy state. tudelft.nl

This strategy allows for the "editing" of stereochemistry post-synthesis, providing access to diastereomerically pure compounds that may be difficult to obtain directly. nih.gov

Applications of Diastereomeric Mixtures in Advanced Materials and Catalysis Research

Diastereomers in Chiral Ligand Design for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Diastereomerism within the ligand structure can have a profound impact on the catalytic outcome, influencing both the efficiency and selectivity of the reaction.

The presence of multiple chiral centers in a ligand can lead to the formation of diastereomers, which, when coordinated to a metal center, create distinct chiral environments. These differences in the catalyst's three-dimensional structure can significantly influence the approach of the substrate to the active site, thereby dictating the stereochemical outcome of the reaction.

For instance, in asymmetric hydrogenation reactions, the use of diastereomeric diphosphine ligands has been shown to have a significant influence on both the enantioselectivity and the activity of ruthenium catalysts. The additional chiral centers on the ligand backbone can alter the conformational rigidity and electronic properties of the catalyst, leading to variations in the enantiomeric excess (ee) of the product.

Similarly, in asymmetric aldol (B89426) reactions, the choice of a specific diastereomer of a chiral ligand can determine the formation of either syn or anti aldol products with high diastereomeric ratios (dr) and enantiomeric excesses. For example, by using different diastereomers of a salen or salalen ligand in a titanium(IV)-catalyzed aldol reaction, all four possible stereoisomers of the product can be accessed from the same starting materials. nih.gov One diastereomer of the catalyst may preferentially form the syn-aldol product with high selectivity, while another diastereomer of the same ligand framework can favor the formation of the anti-aldol product. nih.gove3s-conferences.orgacs.org

Table 1: Influence of Ligand Diastereomerism on Asymmetric Aldol Reaction

Ligand Diastereomer Aldehyde Ketone Product Diastereomer Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
(S,S)-Salen 3a 4-Nitrobenzaldehyde Methyl-2-isocyanoacetate syn-(R,S)-6a >20:1 98:2 nih.gov
(S,S)-Salalen 4a 4-Nitrobenzaldehyde Methyl-2-isocyanoacetate anti-(S,R)-6a 10:1 98:2 nih.gov
Diamide IVa p-Nitrobenzaldehyde Cyclohexanone anti-3 77/23 97% e3s-conferences.org
Proline-derivative 3g / Cu(OTf)₂ p-Nitrobenzaldehyde Cyclohexanone anti-4a 97:3 98% acs.org

The synthesis and screening of ligand libraries have become a powerful tool in the discovery of new and improved catalysts for asymmetric reactions. Diastereomeric ligand libraries, in particular, offer a strategy to fine-tune the steric and electronic properties of a catalyst. By systematically varying the stereochemistry at different chiral centers within the ligand structure, a diverse set of catalysts can be generated and rapidly screened for optimal performance in a desired transformation. This high-throughput approach accelerates the identification of catalysts with high enantioselectivity and diastereoselectivity.

Stereochemical Aspects of Diastereomeric Polymers and Materials Science

Diastereomerism in polymers, often referred to as tacticity, plays a crucial role in determining their macroscopic properties. The spatial arrangement of stereocenters along the polymer chain influences the polymer's ability to crystallize, which in turn affects its mechanical strength, thermal stability, and optical properties.

The stereochemical outcome of a polymerization reaction can be controlled through the use of chiral catalysts or by the influence of the growing polymer chain end. In stereoselective polymerization, the catalyst can preferentially generate one diastereomeric form of the polymer over others. For example, Ziegler-Natta catalysts are well-known for their ability to produce highly isotactic or syndiotactic polypropylene. The choice of catalyst and polymerization conditions can direct the stereochemistry of monomer enchainment, leading to polymers with specific tacticities.

Recent advances in stereoselective cationic polymerization using chiral counterions have enabled the synthesis of isotactic polymers from monomers that were previously difficult to polymerize with high stereocontrol. perfumerflavorist.com These methods rely on the formation of diastereomeric ion pairs between the growing polymer chain and the chiral catalyst, which guides the stereochemistry of the incoming monomer.

The diastereomeric purity, or tacticity, of a polymer has a profound impact on its material properties. Highly regular structures, such as those found in isotactic and syndiotactic polymers, can pack more efficiently, leading to higher crystallinity. This increased crystallinity generally results in enhanced mechanical properties, such as higher tensile strength and modulus, as well as improved thermal stability.

For example, isotactic polypropylene is a semi-crystalline thermoplastic with a higher melting point and greater stiffness compared to the amorphous atactic polypropylene. researchgate.netresearchgate.netsemanticscholar.orgquora.com Syndiotactic polypropylene, while also crystalline, often exhibits different mechanical properties, such as higher toughness, compared to its isotactic counterpart. researchgate.net Similarly, the tacticity of polystyrene affects its thermal properties; syndiotactic polystyrene has a higher melting temperature than isotactic polystyrene, while atactic polystyrene is amorphous and does not have a distinct melting point. nih.gov

The optical properties of polymers can also be influenced by their diastereomeric composition. For instance, the refractive index of polylactide (PLA), a biodegradable polymer, can be described by the Cauchy model, though studies have shown no statistically significant difference in the Cauchy parameters for various stereoisomer proportions. researchgate.netua.pt However, the crystallinity, which is dependent on the stereochemical composition, can affect the optical clarity of the material.

Table 2: Comparison of Properties of Polypropylene and Polystyrene Diastereomers

Polymer Tacticity Density (g/cm³) Melting Temperature (Tₘ) (°C) Glass Transition Temperature (T₉) (°C) Mechanical Properties
Polypropylene Isotactic 0.92-0.94 165 0 High stiffness and strength
Polypropylene Syndiotactic 0.89-0.91 135 -8 Higher toughness
Polypropylene Atactic 0.85 Amorphous -10 Soft and rubbery
Polystyrene Isotactic - 240 100 Crystalline
Polystyrene Syndiotactic - 270 100 Crystalline, high heat resistance
Polystyrene Atactic - Amorphous 90-95 Amorphous, transparent

Diastereomers in Agrochemical and Flavor Chemistry Research

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the fields of agrochemical and flavor chemistry, the different diastereomers of a compound can exhibit distinct effects, from herbicidal and fungicidal activity to sensory perception.

Many commercial agrochemicals are chiral and are often sold as mixtures of diastereomers. Research has shown that the different stereoisomers of a pesticide can have significantly different biological activities. For example, in the case of triazole fungicides like difenoconazole, one diastereomer may exhibit significantly higher fungicidal activity against specific pathogens compared to the others. e3s-conferences.orgscau.edu.cn Similarly, for imidazolinone herbicides, the R-(+)-enantiomer generally shows greater herbicidal activity than the S-(-)-enantiomer. researchgate.netnih.govnih.gov This stereoselectivity in biological action has prompted research into the development of single-isomer or enriched-isomer formulations to increase efficacy and reduce the environmental impact of these chemicals.

In flavor and fragrance chemistry, the stereoisomers of a compound can be perceived differently by human olfactory and gustatory receptors. While much of the research has focused on enantiomers, the study of diastereomers is also of great importance. For instance, the different diastereomers of menthol (B31143) have distinct sensory profiles and odor detection thresholds. nih.govconsensus.appresearchgate.net L-menthol is known for its characteristic cooling and minty aroma, while its other diastereomers can have musty, herbal, or earthy off-notes. nih.gov The subtle changes in the three-dimensional structure between diastereomers can lead to significant differences in how they interact with sensory receptors, resulting in a wide range of perceived flavors and fragrances.

Table 3: Biological Activity and Sensory Properties of Diastereomeric Compounds

Compound Diastereomer/Enantiomer Target Organism/Property Activity/Property Reference
Difenoconazole (2R,4R) Fusarium spp. Highest activity (EC₅₀ difference up to 15.5 times between stereoisomers) scau.edu.cn
Tebuconazole (–)-tebuconazole Fusarium spp. Higher activity than (+)-tebuconazole (EC₅₀ difference 32–208 times) scau.edu.cn
Myclobutanil (+)-myclobutanil Fusarium spp. Higher activity than (–)-myclobutanil (EC₅₀ difference 1.4–6.4 times) scau.edu.cn
Imidazolinones R(+)-enantiomer Weeds Greater herbicidal activity (up to 8 times) than S(-)-enantiomer nih.gov
Menthol L-menthol Odor Detection Threshold 5.166 mg/L nih.gov
Menthol D-menthol Odor Detection Threshold 4.734 mg/L nih.gov
Menthol L-isomenthol Odor Detection Threshold 30.165 mg/L nih.gov
Menthol D-isomenthol Odor Detection Threshold 41.016 mg/L nih.gov

Stereochemical Effects of Diastereomers on Biological Activity in Agriculture

The stereochemistry of active compounds in agriculture, including pesticides and herbicides, plays a pivotal role in their biological activity. Diastereomers of a chiral compound, which have different spatial arrangements at one or more, but not all, stereocenters, can exhibit significantly different efficacy and toxicity profiles. libretexts.orgchemistrysteps.com This is because biological systems, such as enzymes and receptors in target organisms, are themselves chiral and can interact differently with each diastereomer.

Research into the stereochemical effects on bioactivity has revealed that in many cases, only one diastereomer is responsible for the desired pesticidal or herbicidal effect, while the other(s) may be less active, inactive, or even contribute to unwanted toxicity towards non-target organisms and the environment. researchgate.net For instance, in the case of certain fungicides, one stereoisomer may show high activity against pathogenic fungi while being the least toxic to other organisms and having lower environmental persistence. researchgate.net Conversely, the least active stereoisomer can sometimes be the most toxic and environmentally persistent. researchgate.net

This stereoselectivity in biological activity is a critical consideration in the development of more effective and environmentally benign agricultural chemicals. The use of diastereomerically enriched or pure formulations of the most active isomer can lead to a reduction in the total amount of pesticide applied, thereby minimizing environmental impact and reducing the risk to non-target species.

One example of this is seen with the chiral triazole fungicide difenoconazole, which has two chiral centers and therefore four stereoisomers. researchgate.net Studies have shown that the fungicidal bioactivity of difenoconazole is stereoselective, with one stereoisomer exhibiting the highest activity against pathogens and the lowest toxicity to non-target organisms. researchgate.net This highlights the potential for developing "greener" agricultural products by focusing on the most effective and least harmful stereoisomer.

The investigation of these stereochemical relationships often involves a combination of experimental techniques, such as 1D- and 2D-NMR and electronic circular dichroism (ECD), alongside theoretical calculations to determine the absolute configuration of the different stereoisomers and correlate it with their biological activity. researchgate.net

Table 1: Stereochemical Effects of Diastereomers in Agriculture

Compound Class Observation Implication
Pesticides Diastereomers can exhibit different levels of activity and toxicity. researchgate.net Development of single-isomer pesticides can enhance efficacy and reduce environmental impact.
Herbicides The biological activity of some phytotoxins used as natural herbicides is dependent on their stereochemistry. nih.gov Understanding stereochemistry can lead to the development of more potent and selective natural herbicides.
Fungicides For some chiral fungicides, one diastereomer is significantly more active against pathogens and less toxic to non-target organisms. researchgate.net Use of the most active stereoisomer can reduce application rates and environmental pollution. researchgate.net

Diastereomeric Composition in Flavor and Fragrance Research

In the flavor and fragrance industry, the stereochemistry of a molecule is a critical determinant of its sensory properties. Diastereomers of a single compound can possess distinctly different odors, or one may be odorous while the other is odorless. researchgate.net This phenomenon arises from the chiral nature of olfactory receptors in the nose, which interact selectively with different stereoisomers.

The correlation between stereochemistry and odor perception is a well-established principle in fragrance research. researchgate.net For example, in the case of the fragrance Nectaryl®, which is prepared by the radical addition of cyclopentanone to (+)-limonene, the four possible stereoisomers were synthesized and evaluated. researchgate.net Olfactory evaluation revealed that the perceived odor is primarily related to the configuration at the stereocenter alpha to the carbonyl group. researchgate.net

Similarly, for the fragrance Rosaphen®, the optically active isomers were synthesized from a chiral intermediate. The results of the olfactory evaluation of these isomers demonstrated the importance of stereochemistry in determining the final scent profile.

The analysis of the diastereomeric and enantiomeric composition of flavor and fragrance compounds is crucial for quality control and authenticity assessment. Enantioselective gas chromatography is a key analytical technique used to separate and quantify the different stereoisomers in essential oils and fragrance mixtures. researchgate.net This allows researchers and manufacturers to determine the enantiomeric excess or ratio, which can be indicative of the natural origin or synthetic pathway of a compound. researchgate.net

The different odor characteristics of diastereomers and enantiomers have significant implications for the fragrance industry. The synthesis of stereoselectively pure compounds allows for the creation of novel and more refined scents. Moreover, the use of a single, highly active stereoisomer can be more efficient and sustainable, avoiding the synthesis of less desirable or inactive isomers. researchgate.net

Table 2: Influence of Diastereomeric Composition on Odor Profile

Compound Diastereomer/Enantiomer Odor Description
Nectaryl® Stereoisomers Odor perception is mainly related to the configuration at the stereocenter α to the carbonyl group. researchgate.net
Rosaphen® Enantiomers Olfactory evaluation of the isomers revealed distinct scent profiles.
Limonene (R)-(+)-limonene Found in high concentrations in citrus peel oils, possessing a characteristic orange scent. perfumerflavorist.com
Limonene (S)-(-)-limonene Found in oils from Mentha species and conifers, with a different, more turpentine-like odor. perfumerflavorist.com
Menthol l-menthol Possesses a characteristic cool, minty smell and is widely used in flavors and perfumery. acs.org

Role of Diastereomers in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org Within this field, diastereomers play a crucial role in processes of molecular recognition and self-assembly.

Diastereomeric Host-Guest Interactions and Complex Formation

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org The specificity of this interaction, known as molecular recognition, is highly dependent on the complementary shapes, sizes, and chemical properties of the host and guest. longdom.org When chiral hosts and guests are involved, diastereomeric complexes can be formed, leading to selective binding.

The formation of diastereomeric host-guest complexes is a fundamental principle used in chiral separation and sensing. A chiral host molecule will interact differently with the enantiomers of a chiral guest, forming two diastereomeric complexes with different stabilities and physical properties. This difference can be exploited to separate the enantiomers.

An example of this is the use of a diastereoisomeric mixture of cis- and trans-1,4-bis(diphenylhydroxymethyl)cyclohexane to separate pyridine mixtures through host-guest interactions. acs.org In this study, it was found that the cis isomer of the host selectively formed a more stable inclusion complex with pyridine compared to its methylpyridine derivatives. acs.org This selectivity was attributed to the formation of strong O-H···N hydrogen bonds and multiple C-H···O contacts, leading to a highly stabilized host-guest moiety. acs.org Interestingly, the cyclohexane ring of the host molecule adopted a higher energy boat conformation within the complex with pyridine. acs.org

The study of these interactions often employs techniques such as single-crystal X-ray diffractometry to determine the precise structure of the host-guest complexes and molecular modeling to understand the conformational preferences and energetics of complex formation. acs.org

Self-Assembly Processes Involving Diastereomers

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures driven by non-covalent interactions. When chiral molecules self-assemble, they can form diastereomeric aggregates. This phenomenon is central to many biological processes and is increasingly being harnessed in materials science to create complex functional materials.

A notable example of self-assembly involving diastereomers is the "self-induced diastereomeric anisochronism" (SIDA) effect observed in NMR spectroscopy. acs.org This effect arises from the spontaneous aggregation of certain chiral, non-racemic molecules in solution. This aggregation leads to the formation of diastereomeric homo- and heterochiral associates (dimers, trimers, etc.), which exhibit different NMR signals. acs.org

This transformation of an enantiomeric relationship into a diastereomeric one through self-assembly has significant implications. It allows for the direct determination of the enantiomeric ratio of a mixture by simple NMR analysis. acs.org Furthermore, this principle can be exploited in the development of new asymmetric transformations and the design of novel chiral supramolecular systems. acs.org Research has shown that the formation of homo- and heterochiral dimers through self-complementary intermolecular hydrogen bonds is responsible for these self-resolving properties. acs.org

The ability of diastereomers to influence self-assembly processes is a powerful tool in supramolecular chemistry, enabling the construction of complex architectures and providing insights into the fundamental principles of chiral recognition. acs.org

Emerging Research Directions and Future Perspectives in Diastereomer Science

Integration of Artificial Intelligence and Machine Learning in Diastereomer Prediction and Analysis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the prediction and analysis of diastereomers, offering powerful tools to navigate the complexities of stereoselective reactions. mdpi.comnih.gov These computational approaches can significantly accelerate the discovery and optimization of chemical processes by predicting reaction outcomes with high accuracy, thereby reducing the need for extensive empirical experimentation. researchgate.net

Machine learning models are being developed to predict the major regio-, site-, and diastereoselective outcomes of chemical reactions. For instance, ML models have demonstrated the ability to predict the outcomes of Diels-Alder reactions with accuracies exceeding 90%, outperforming standard quantum-mechanical methods. mdpi.com These models often utilize "physical-organic" descriptors that capture the electronic and steric properties of substituents to make accurate predictions. mdpi.com Similarly, deep learning models, such as Deep Neural Networks (DNNs), have been successfully applied to predict the enantioselectivity of reactions, achieving low root mean square errors (RMSE) in their predictions. nih.gov For example, a DNN model was used to predict the percent enantiomeric excess (% ee) for Pd-catalyzed enantioselective β-C(sp³)–H functionalization reactions with an RMSE of 6.3 ± 0.9% ee. nih.gov

Table 1: Applications of AI and Machine Learning in Diastereomer Science
ML ApplicationSpecific TaskModel/TechniqueReported Performance/Key FindingReference
PredictionPredicting major diastereoisomers in Diels-Alder reactionsMachine Learning with physical-organic descriptorsAccuracy exceeding 90% mdpi.com
PredictionPredicting enantioselectivity of organocatalystsAtomistic Machine Learning ModelMean absolute errors as low as 0.25 kcal mol⁻¹ in activation energy prediction nih.gov
PredictionPredicting enantioselectivity in C-H activation reactionsDeep Neural Network (DNN)RMSE of 6.3 ± 0.9% ee nih.gov
PredictionPredicting outcomes of hydrolase-catalyzed kinetic resolutionEnzyKR (Deep Learning Framework)Pearson correlation coefficient (R) of 0.72 for activation free energy prediction researchgate.net
Automated SynthesisAutomated reaction condition optimizationAI-driven platform with a molecule-making machineSuccessfully identified optimal general reaction conditions for synthesizing various small molecules acs.org

Microfluidic and Miniaturized Systems for Diastereomer Separation and Synthesis

Microfluidic and miniaturized systems are emerging as powerful platforms for the separation and synthesis of diastereomers, offering numerous advantages over traditional batch methods. These systems provide precise control over reaction conditions, enhanced heat and mass transfer, and the ability to perform high-throughput screening, all while consuming significantly smaller volumes of reagents and solvents. mdpi.comnih.gov

In the realm of diastereomer separation, microfluidic devices integrated with techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) have demonstrated improved resolution and faster analysis times. nih.gov Chip-based chiral HPLC, for instance, has been shown to achieve ultrafast separations of enantiomers within seconds. nih.gov The use of porous enantioselective membranes within microfluidic systems also presents a novel approach to chiral separations. nih.gov Furthermore, theoretical and experimental studies have explored the potential for selector-free separation of stereoisomers in microfluidic channels based on differences in their drift velocities. nih.gov

For diastereoselective synthesis, microreactors offer a highly controlled environment that can lead to improved yields and selectivities. The rapid mixing and precise temperature control achievable in microfluidic systems can significantly influence the outcome of stereoselective reactions. rsc.org The miniaturization of chemical synthesis to the nanoliter and picoliter scale allows for ultrahigh-throughput experimentation, accelerating the discovery of new reactions and the optimization of existing ones. researchgate.net

Table 2: Microfluidic and Miniaturized Systems in Diastereomer Science
ApplicationTechnique/SystemKey Features and AdvantagesReported Findings/ExamplesReference
SeparationChip-based chiral HPLCMiniaturization, high-speed, versatilityBaseline separation of enantiomers in reversed-phase, polar organic, and normal-phase conditions; ultrafast separations within 5 seconds. nih.gov
SeparationMicrofluidics with porous enantioselective membranesHigh resolution, miniaturized systemSeparation of racemic tryptophan and thiopental (B1682321) mixtures using a PVDF membrane with adsorbed bovine serum albumin. nih.gov
SeparationSelector-free microfluidic sortingBased on differences in drift velocitiesProposed scheme for sorting stereoisomers based on the coupling between rotational and translational degrees of freedom. nih.gov
SynthesisMicroreactors for organic synthesisHigher yield and purity, shorter reaction timesDemonstrated for various reactions, including hydrogenations and nitrations. researchgate.net
SynthesisUltrahigh-throughput experimentation in dropletsMiniaturization to 1.2 μL reaction dropletsMiniaturization of popular reactions in drug discovery like reductive amination and Suzuki coupling. researchgate.net

Green Chemistry Approaches to Diastereomer Resolution and Synthesis

The principles of green chemistry are increasingly being applied to the resolution and synthesis of diastereomers, aiming to develop more sustainable and environmentally benign processes. researchgate.net These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

One significant advancement in green chiral separations is the use of supercritical fluid chromatography (SFC). nih.govacs.org SFC utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic, non-flammable, and readily available. acs.org This technique offers several advantages over traditional HPLC, including faster analysis times, reduced consumption of organic solvents, and lower environmental impact. acs.org

Enzymatic kinetic resolution is another powerful green chemistry tool for obtaining enantiomerically and diastereomerically pure compounds. nih.govrsc.org Enzymes are highly selective catalysts that can operate under mild reaction conditions, often in aqueous media. researchgate.net For example, lipases have been successfully employed for the selective transesterification of silybin (B1146174) diastereomers, allowing for their preparative separation. nih.gov

In the realm of diastereoselective synthesis, the use of organocatalysis and green solvents is gaining prominence. nih.govacs.org Organocatalysts are small organic molecules that can catalyze stereoselective reactions with high efficiency. nih.gov The use of bio-based and environmentally friendly solvents, such as ethanol (B145695), ethyl acetate (B1210297), and supercritical carbon dioxide, in combination with organocatalysis, provides a sustainable alternative to traditional methods that often rely on volatile and toxic organic solvents. acs.org

Table 3: Green Chemistry Approaches in Diastereomer Science
Green Chemistry ApproachDescriptionKey AdvantagesExample Compound/ReactionReference
Supercritical Fluid Chromatography (SFC)Utilizes supercritical CO2 as the mobile phase for chiral separations.Faster analysis, reduced organic solvent consumption, lower environmental impact.Separation of various chiral pharmaceuticals. nih.govacs.org
Enzymatic Kinetic ResolutionUses enzymes to selectively react with one diastereomer in a mixture.High selectivity, mild reaction conditions, use of renewable catalysts.Separation of silybin A and B diastereomers using Novozym 435. nih.gov
Organocatalysis in Green SolventsEmploys small organic molecules as catalysts in environmentally friendly solvents.Avoids toxic metal catalysts, reduces solvent waste.Asymmetric Michael addition of carbonyl compounds to N-substituted maleimides in ethanol. acs.org
Organocatalysis in Green SolventsAsymmetric aldol (B89426) reactions.High diastereo- and enantioselectivities in bio-based solvents.Synthesis of pentasubstituted cyclohexenes in ethanol. nih.gov

Advanced Spectroscopic Probes for Real-Time Diastereomer Monitoring

The ability to monitor stereoselective reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring the desired diastereomeric outcome. Advanced spectroscopic probes are providing unprecedented insights into the dynamics of these reactions as they occur. researchgate.net

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that can provide detailed three-dimensional structural information about chiral molecules in solution. researchgate.net Fourier Transform VCD (FT-VCD) has been demonstrated for the real-time monitoring of changes in enantiomeric excess (% ee), which is directly applicable to the study of diastereomeric ratios. mdpi.com The recent development of quantum cascade laser (QCL)-based VCD systems offers significant improvements in speed and signal-to-noise ratio, paving the way for high-throughput and real-time chiral analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for determining diastereomeric ratios. nih.gov Advanced NMR techniques, such as band-selective pure shift NMR, can simplify complex spectra by collapsing multiplets into singlets, thereby improving resolution and allowing for more accurate determination of diastereomeric ratios even in crowded spectral regions. acs.orgnih.gov One- and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY/EXSY) experiments can be used to detect equilibrating diastereomers at room temperature, providing a convenient alternative to variable-temperature NMR studies. acs.org

In addition to VCD and NMR, other in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are being employed for real-time reaction monitoring, providing valuable kinetic and mechanistic information. researchgate.net

Table 4: Advanced Spectroscopic Probes for Real-Time Diastereomer Monitoring
Spectroscopic TechniquePrincipleKey Advantage for Diastereomer AnalysisExample ApplicationReference
Vibrational Circular Dichroism (VCD)Measures the differential absorption of left and right circularly polarized infrared light.Provides 3D structural information and can monitor changes in stereoisomeric composition in real-time.Real-time monitoring of enantiomeric excess changes in a mixture of α-pinene, camphor, and borneol. mdpi.com
Quantum Cascade Laser (QCL)-VCDUtilizes a QCL for enhanced speed and sensitivity in VCD measurements.10x improvement in speed and 5x enhancement in SNR compared to conventional VCD.Rapid determination of enantiomeric excess of α-pinene. nih.gov
Band-Selective Pure Shift NMRCollapses multiplets to singlets, improving spectral resolution.Accurate determination of diastereomeric ratios in crowded spectra.Determination of the diastereomeric ratio of hesperidin. nih.govnih.gov
1D and 2D NOESY/EXSYDetects chemical exchange between equilibrating species.Convenient room-temperature detection of equilibrating diastereomers.Distinguishing between diastereoselective synthesis and product equilibration. acs.org
In-Situ FTIR SpectroscopyMonitors changes in vibrational modes of functional groups during a reaction.Provides real-time kinetic and mechanistic information.Monitoring electrochemically controlled organic reactions. researchgate.net

Multicomponent Reactions and Complex Diastereomeric Architectures

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools for the efficient construction of complex molecules with multiple stereocenters. rsc.orglongdom.org These reactions are highly atom-economical and can rapidly generate molecular diversity, making them particularly valuable in drug discovery and natural product synthesis. nih.gov

Domino, or cascade, reactions are a subset of MCRs where subsequent transformations occur as a consequence of the functionality formed in the previous step. nih.govresearchgate.net These elegant reaction sequences can lead to the formation of highly complex polycyclic structures with excellent diastereoselectivity in a single step. acs.org For example, palladium-catalyzed oxidative cascade cyclization reactions have been developed to construct three new bonds and two chiral centers, one of which is a quaternary center, with excellent diastereoselectivities (dr > 24:1). acs.org

The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that have been extensively used to synthesize peptide-like scaffolds and other complex molecules. nih.govnih.govmdpi.com Stereoselective variants of these reactions have been developed to control the formation of specific diastereomers. mdpi.com For instance, the disrupted Ugi reaction of chiral aziridine (B145994) aldehydes with amino acids and isocyanides can lead to the formation of chiral piperazinones with high stereoselectivity. mdpi.com

The development of new MCRs and the application of existing ones to the synthesis of increasingly complex diastereomeric architectures is a vibrant area of research. The ability to control multiple stereocenters in a single, efficient operation is a key goal in modern organic synthesis.

Table 5: Multicomponent Reactions for the Synthesis of Complex Diastereomeric Architectures
Reaction TypeDescriptionKey FeaturesExampleReference
Domino/Cascade ReactionsMultiple bond-forming reactions occur in a single operation.Efficient construction of complex polycyclic systems with high stereocontrol.Palladium-catalyzed oxidative cascade cyclization to form indolines (dr > 24:1). acs.org
Domino/Cascade ReactionsIncorporating a 1,2-rearrangement step.Allows for the construction of difficultly accessible molecular frameworks.Total synthesis of (-)-actinophyllic acid via a domino iminium formation/aza-Cope/Mannich reaction. nih.gov
Ugi ReactionA four-component reaction of an amine, a ketone/aldehyde, an isocyanide, and a carboxylic acid.Forms bis-amide products with high atom economy.Synthesis of chiral piperazinones from aziridine aldehydes. mdpi.com
Passerini ReactionA three-component reaction of an isocyanide, a carbonyl compound, and a carboxylic acid.Produces α-acyloxyamides.Incorporation of four-membered heterocycles into highly functionalized scaffolds. nih.gov
Other MCRsInvolving epoxides and aziridines.Stereoselective synthesis and ring-opening of small ring heterocycles.Asymmetric synthesis of morpholines from enantiopure (R)-epichlorohydrin. mdpi.com

Q & A

Q. How can diastereomeric mixtures be effectively separated and characterized in synthetic chemistry?

Separation of diastereomers relies on exploiting differences in their physical properties (e.g., polarity, solubility). Techniques include:

  • Chromatography : Chiral HPLC or GC with chiral stationary phases (e.g., uses Toronto Research Chemicals’ analytical standards for metabolite diastereomers) .
  • Crystallization : Selective crystallization under controlled conditions (e.g., Budesonide diastereomers with distinct melting points) .
  • NMR Spectroscopy : Integration of diastereotopic proton signals (e.g., ¹H NMR analysis of 2,5-diaryl-1,5-dienes with diastereomeric splitting in δ 5.00–5.20 ppm) .

Q. What experimental strategies ensure accurate quantification of diastereomer ratios?

  • Calibration Standards : Use certified reference materials (CRMs) with defined diastereomer ratios (e.g., Toronto Research Chemicals’ >95% pure DHBMA and HMPMA standards) .
  • Internal Standards : Isotopically labeled analogs (e.g., deuterated derivatives) to normalize chromatographic peaks .
  • Statistical Validation : Triplicate runs with error margins <5% to confirm reproducibility .

Q. How does stereochemistry influence the biological activity of diastereomeric mixtures?

Diastereomers often exhibit distinct pharmacokinetic or pharmacodynamic profiles. For example:

  • Budesonide : The 22R and 22S diastereomers show varying glucocorticoid receptor binding affinities, impacting anti-inflammatory efficacy .
  • Defluoro Nebivolol : Diastereomers differ in β-blockade activity due to spatial orientation of the fluorine substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data from diastereomeric mixtures?

  • Multi-Technique Validation : Combine NMR, X-ray crystallography, and mass spectrometry (e.g., resolving overlapping ¹H NMR signals via 2D-COSY or HSQC) .
  • Computational Modeling : Density Functional Theory (DFT) to predict diastereomer-specific properties (e.g., pKa differences in Defluoro Nebivolol, 13.77±0.20) .
  • Thermodynamic Analysis : DSC or TGA to study phase transitions (e.g., Budesonide’s melting behavior under varying humidity) .

Q. What advanced methodologies enable stereochemical stability studies of diastereomers?

  • Forced Degradation : Expose mixtures to extreme pH, temperature, or light (e.g., Clindamycin Sulfoxide stored at -20°C to prevent diastereomer interconversion) .
  • Kinetic Monitoring : Track isomerization rates via time-resolved circular dichroism (CD) or polarimetry .
  • Molecular Dynamics (MD) : Simulate conformational changes under stress conditions (e.g., acyl-β-D-glucuronide diastereomers in aqueous vs. lipid environments) .

Q. How can researchers design experiments to study diastereomer-specific metabolic pathways?

  • Isotope Tracing : Use ¹³C/²H-labeled diastereomers (e.g., N-acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt in urinary metabolite profiling) .
  • Enzymatic Assays : Incubate diastereomers with recombinant CYP450 isoforms to identify stereoselective oxidation .
  • In Vivo Models : Compare pharmacokinetic parameters (AUC, Cmax) in rodents for racemic vs. resolved mixtures (e.g., Rac-Galaxolidone diastereomers) .

Q. What statistical approaches address variability in diastereomer synthesis yields?

  • Design of Experiments (DoE) : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) via response surface methodology .
  • Principal Component Analysis (PCA) : Identify critical factors influencing diastereoselectivity (e.g., allylic bromide photoredox catalysis) .
  • Machine Learning (ML) : Train models on historical synthesis data to predict optimal conditions (e.g., Bayesian optimization for Budesonide derivatives) .

Methodological Considerations

Q. How should researchers validate analytical methods for diastereomeric mixtures?

Follow ICH Q2(R1) guidelines:

  • Specificity : Demonstrate baseline separation of all diastereomers (e.g., Rf >1.5 for TLC analysis) .
  • Linearity : R² ≥0.99 over 50–150% of the target concentration .
  • Robustness : Test method resilience to ±2°C temperature fluctuations or ±0.1 pH variations .

Q. What computational tools aid in diastereomer identification and modeling?

  • ChemDraw/ChemOffice : Predict NMR shifts and coupling constants .
  • Gaussian 16 : Calculate optimized geometries and vibrational frequencies .
  • Schrödinger Suite : Dock diastereomers into protein binding pockets (e.g., glucocorticoid receptor for Budesonide) .

Data Interpretation Challenges

Q. How to address overlapping spectral data in diastereomeric mixtures?

  • Deconvolution Software : MestReNova or ACD/Labs to resolve NMR peak overlaps .
  • High-Resolution MS : Differentiate diastereomers via exact mass (e.g., 272.38 Da for Rac-Galaxolidone vs. 474.46 Da for Enterolactone-O-glucuronide) .
  • Synchrotron X-ray : Resolve crystallographic ambiguities in heavy-atom derivatives .

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